N-methyl-N-phenylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCDGGUYKIJTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324438 | |
| Record name | N-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5827-78-1 | |
| Record name | N-Methyl-N-phenylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005827781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionanilide, N-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-N-PHENYLPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8W56KVN75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of N-methyl-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-methyl-N-phenylpropanamide (CAS No: 5827-78-1). The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It includes a detailed summary of quantitative physicochemical data, generalized experimental protocols for the determination of these properties, and logical workflow diagrams to illustrate key processes in its characterization and synthesis.
Introduction
This compound is a tertiary amide with the molecular formula C₁₀H₁₃NO. Its structure, featuring a propanoyl group attached to a nitrogen atom that is also bonded to a methyl group and a phenyl ring, imparts specific physicochemical characteristics that are crucial for its behavior in various chemical and biological systems. Understanding these properties is fundamental for its application in organic synthesis, medicinal chemistry, and materials science. This guide consolidates available data on its physical properties and outlines the standard methodologies for their experimental determination.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 5827-78-1[1] |
| Molecular Formula | C₁₀H₁₃NO[1] |
| SMILES | CCC(=O)N(C)C1=CC=CC=C1[1] |
| InChI Key | HNCDGGUYKIJTLE-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in different environments, designing reaction conditions, and developing purification methods.
| Property | Value |
| Molecular Weight | 163.22 g/mol [1] |
| Melting Point | 57-57.5 °C |
| Boiling Point | 245.4 °C at 760 mmHg |
| Density | 1.035 g/cm³ |
| Flash Point | 101.4 °C |
| Refractive Index | 1.545 |
| Vapor Pressure | 0.0288 mmHg at 25°C |
| LogP | 2.05940 |
Experimental Protocols for Property Determination
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting point range is expected for a pure sample.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[2][3]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2][3]
-
Boiling Point Determination
Given its high boiling point, the determination would typically be carried out under reduced pressure to prevent decomposition.
Methodology:
-
Apparatus: A distillation setup equipped with a vacuum pump, a manometer, and a heating mantle is used.
-
Procedure:
-
A sample of this compound is placed in a round-bottom flask.
-
The system is evacuated to the desired pressure, which is monitored by the manometer.
-
The sample is heated gradually until a steady reflux is observed, and the temperature of the vapor is recorded as the boiling point at that specific pressure.
-
Density Determination
The density of solid organic compounds can be determined using various methods. The pycnometer method is a common and accurate technique.
Methodology:
-
Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a liquid of known density in which the compound is insoluble (e.g., a saturated hydrocarbon).
-
Procedure:
-
The mass of the empty, dry pycnometer is determined.
-
A sample of this compound is added to the pycnometer, and the total mass is measured.
-
The pycnometer is then filled with the liquid of known density, and the mass is measured again.
-
Finally, the pycnometer is emptied, cleaned, and filled only with the liquid of known density, and its mass is determined.
-
The density of the solid is calculated using the masses and the known density of the liquid.[4][5]
-
Solubility Determination
The solubility of this compound can be qualitatively and quantitatively assessed in various solvents.
Methodology:
-
Qualitative Assessment:
-
A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL of water, ethanol, acetone, etc.).[6]
-
The mixture is agitated vigorously at a constant temperature.[6]
-
The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).[7]
-
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of this compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Logical Workflow and Process Visualization
Since no specific signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate logical workflows relevant to its synthesis and characterization.
Caption: A logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A flowchart illustrating the experimental procedures for determining the key physical properties of this compound.
Conclusion
This technical guide has compiled the essential physicochemical properties of this compound and provided standardized protocols for their determination. The data and methodologies presented herein are intended to support researchers in their endeavors, whether in the synthesis of novel compounds, the development of new pharmaceuticals, or the exploration of advanced materials. The provided workflows offer a logical framework for the synthesis and characterization of this and similar N-substituted amides.
References
- 1. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. chm.uri.edu [chm.uri.edu]
- 6. chemhaven.org [chemhaven.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Chemical Structure and Bonding of N-methyl-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of N-methyl-N-phenylpropanamide. It includes a detailed examination of its molecular geometry, spectroscopic characteristics, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic chemistry, offering detailed experimental protocols and data to facilitate further research and application.
Chemical Structure and Properties
This compound, with the chemical formula C₁₀H₁₃NO, is a tertiary amide. The structure features a propanoyl group bonded to a nitrogen atom, which is also substituted with a methyl group and a phenyl group.[1] The presence of the amide bond, the aromatic phenyl ring, and the aliphatic propyl and methyl groups confers a unique combination of chemical and physical properties to the molecule.
The IUPAC name for this compound is this compound.[1] It is also known by synonyms such as N-methylpropionanilide and Propanamide, N-methyl-N-phenyl-.[1]
Molecular Structure
The core of the molecule is the amide functional group, where a nitrogen atom is bonded to a carbonyl carbon. This bond has a partial double bond character due to resonance, which restricts rotation and influences the planarity of the local structure. The nitrogen atom is sp² hybridized, as is the carbonyl carbon. The phenyl group is a planar aromatic ring, and the propanoyl group consists of a three-carbon aliphatic chain.
Diagram: Chemical Structure of this compound
Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| CAS Number | 5827-78-1 | [1] |
| Melting Point | 57-57.5 °C | [2] |
| Boiling Point | 245.4 °C at 760 mmHg | [2] |
| Density | 1.035 g/cm³ | [2] |
| LogP | 2.05940 | [2] |
Synthesis of this compound
This compound can be synthesized through several established methods for amide bond formation. The most common and direct approach is the acylation of N-methylaniline with a propanoyl derivative.
Synthesis via Acylation with Propanoyl Chloride
A widely used method for the synthesis of amides is the reaction of an amine with an acyl chloride.[3] In this case, N-methylaniline is reacted with propanoyl chloride, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.
Diagram: Synthesis of this compound via Acylation
Workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of N-methylaniline (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of triethylammonium chloride may form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Synthesis via Amide Coupling
An alternative approach involves the use of a coupling agent to facilitate the reaction between propanoic acid and N-methylaniline.[3] This method avoids the need to prepare the more reactive propanoyl chloride. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Experimental Protocol:
-
Activation of Carboxylic Acid: To a solution of propanoic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or DMF), add the coupling agent (e.g., EDC, 1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.
-
Addition of Amine: Add N-methylaniline (1.0 equivalent) to the reaction mixture, followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: The work-up and purification procedure is similar to that described for the acyl chloride method.
Spectroscopic and Analytical Data
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the ethyl group of the propanamide moiety.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |
| N-Methyl (N-CH₃) | 3.2 - 3.4 | Singlet | 3H |
| Methylene (-CH₂-) | 2.2 - 2.4 | Quartet | 2H |
| Methyl (-CH₃) | 1.0 - 1.2 | Triplet | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| Carbonyl (C=O) | ~173 |
| Aromatic (C₆H₅) | 126 - 142 |
| N-Methyl (N-CH₃) | ~37 |
| Methylene (-CH₂-) | ~28 |
| Methyl (-CH₃) | ~10 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the amide carbonyl stretch.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2970 | Aliphatic C-H stretch |
| 1650 - 1680 | Amide C=O stretch (strong) |
| 1490, 1590 | Aromatic C=C stretch |
| ~1400 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 163.22), the molecular ion peak [M]⁺ would be observed at m/z 163.
Predicted Fragmentation Pattern:
-
α-cleavage: Cleavage of the bond between the carbonyl group and the ethyl group can lead to the formation of a fragment at m/z 106, corresponding to [C₆H₅N(CH₃)CO]⁺.
-
McLafferty Rearrangement: Not expected as there is no γ-hydrogen on the acyl chain.
-
Cleavage of the N-phenyl bond: This could lead to a fragment at m/z 86 [CH₃CH₂CONCH₃]⁺.
-
Cleavage of the N-methyl bond: This could result in a fragment at m/z 148 [C₆H₅N(CO)CH₂CH₃]⁺.
Diagram: Predicted Mass Spectrometry Fragmentation
Predicted major fragmentation pathways for this compound in mass spectrometry.
Bonding and Molecular Orbitals
The electronic structure of this compound is characterized by the delocalization of electrons across the amide bond and the aromatic ring. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, giving the C-N bond partial double bond character. This resonance is a key feature of amides and is responsible for their planarity and rotational barrier.
The phenyl group is an electron-withdrawing group, which can influence the reactivity of the amide. The molecular orbitals will be a combination of the π-system of the phenyl ring and the π-system of the amide group.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, and characterization of this compound. The information presented, including tabulated data, experimental protocols, and structural diagrams, serves as a comprehensive resource for scientists and researchers. A thorough understanding of these fundamental aspects is crucial for the effective application of this compound in organic synthesis and drug development.
References
N-methyl-N-phenylpropanamide: An Overview of its Core Molecular Properties
This technical guide provides essential information regarding the molecular weight and formula of N-methyl-N-phenylpropanamide, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.
Molecular Data Summary
The fundamental molecular properties of this compound are summarized in the table below. This data is crucial for a variety of experimental and analytical procedures, including stoichiometry calculations, and spectroscopic analysis.
| Property | Value |
| Molecular Formula | C10H13NO[1][2][3] |
| Molecular Weight | 163.22 g/mol [1][2][3] |
Logical Relationship Diagram
The following diagram illustrates the logical connection between the compound's name, its constituent parts, and its resulting molecular formula and weight. This visualization aids in understanding the derivation of the compound's core properties from its chemical structure.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound would be contingent on the specific research objectives. Standard methodologies would likely involve amidation reactions, followed by purification techniques such as column chromatography or recrystallization. Characterization would typically be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and purity of the compound.
References
N-methyl-N-phenylpropanamide synonyms and alternative names
An In-depth Technical Guide to N-methyl-N-phenylpropanamide
This guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, proposed synthesis and analysis methodologies, and a discussion of its known biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Nomenclature
This compound is a chemical compound with the molecular formula C₁₀H₁₃NO. It is classified as a tertiary amide.
Synonyms and Alternative Names: A variety of synonyms and identifiers are used for this compound in chemical literature and databases. These are crucial for comprehensive literature searches and material procurement.
| Identifier Type | Value |
| IUPAC Name | This compound.[1] |
| CAS Number | 5827-78-1.[1] |
| Molecular Formula | C₁₀H₁₃NO.[1][2] |
| Synonyms | Propionanilide, N-methyl-; N-Methylpropionanilide; NSC-406733; Propanamide, N-methyl-N-phenyl-; n-methyl-n-phenylpropionamide. |
Physicochemical Properties
The physicochemical properties of a compound are essential for its handling, formulation, and development.
| Property | Value | Source |
| Molecular Weight | 163.22 g/mol .[1][2] | PubChem |
| Melting Point | 57-57.5 °C | ChemicalBook |
| Boiling Point | 133 °C (at 10 mmHg) | ChemicalBook |
| Computed XLogP3 | 1.6 | PubChem |
| Topological Polar Surface Area | 20.3 Ų | PubChem |
Synthesis and Purification
Proposed Synthetic Protocol: Acylation of N-methylaniline
A likely synthetic pathway involves the reaction of N-methylaniline with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Methodology:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve N-methylaniline and a non-nucleophilic base such as triethylamine in an anhydrous solvent like dichloromethane (DCM).
-
Acylation: Cool the solution to 0-5 °C using an ice bath. Add propanoyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base's salt and other aqueous-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Purification
The crude product can be purified by one of the following methods, depending on the nature of the impurities:
-
Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system. The choice of solvent depends on the solubility of the product and impurities.
-
Column Chromatography: For both solid and oil products, flash column chromatography on silica (B1680970) gel is a standard method for achieving high purity. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, is commonly used as the eluent.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Caption: General analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, ethyl, and phenyl protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, as well as the carbons of the methyl, ethyl, and phenyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Biological Activity and Signaling Pathways
Based on the available literature, there is no significant information regarding the specific biological activity, pharmacological properties, or mechanism of action of this compound. The compound is primarily described as a chemical intermediate.
It is important to distinguish this compound from structurally related compounds that may have biological activity. For instance, the core structure is found in some pharmacologically active molecules, but this does not imply that this compound itself is active. Any investigation into the biological effects of this compound would represent novel research.
Conclusion
This compound is a well-defined chemical entity with established nomenclature and physicochemical properties. While detailed, peer-reviewed synthetic protocols are not abundant, its synthesis can be readily achieved through standard amidation reactions. Its characterization relies on conventional spectroscopic and chromatographic techniques. Currently, there is a lack of data on its biological activity, presenting an opportunity for future research. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
An In-depth Technical Guide to N-methyl-N-phenylpropanamide: IUPAC Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound N-methyl-N-phenylpropanamide, including its precise IUPAC nomenclature, a detailed experimental protocol for its synthesis, and a summary of its characteristic spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
IUPAC Nomenclature and Chemical Structure
The systematic naming of organic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For amides, the nomenclature is derived from the corresponding carboxylic acid by replacing the "-oic acid" or "-ic acid" suffix with "-amide".[1][2] In the case of substituents on the nitrogen atom, their names are prefixed with "N-" to indicate their position.[3]
Following these rules, the compound with the chemical structure C10H13NO is correctly named This compound .[4][5]
-
Parent Carboxylic Acid: Propanoic acid
-
Amide: Propanamide
-
Substituents on Nitrogen: A methyl group (-CH3) and a phenyl group (-C6H5)
The structure consists of a propanamide backbone where the nitrogen atom is substituted with both a methyl and a phenyl group.
Synonyms: N-Methylpropionanilide, Propionanilide, N-methyl-[4] CAS Number: 5827-78-1[4] Molecular Formula: C10H13NO[4] Molecular Weight: 163.22 g/mol [4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of N-methylaniline with propanoyl chloride. This reaction, a form of nucleophilic acyl substitution, is a standard method for forming amide bonds. Below is a detailed experimental protocol.
Experimental Protocol: Acylation of N-methylaniline
This protocol outlines the synthesis of this compound from N-methylaniline and propanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
N-methylaniline
-
Propanoyl chloride
-
Triethylamine (B128534) (Et3N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (CH2Cl2) as the solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) for drying
-
Silica (B1680970) gel for column chromatography (if further purification is needed)
-
Hexanes and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise to the reaction mixture. A precipitate of triethylamine hydrochloride may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes.
Synthesis Workflow
The logical flow of the synthesis and purification process is illustrated in the diagram below.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound can be performed using various spectroscopic techniques. The following tables summarize the expected and reported data from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of atomic nuclei.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | ~7.1 - 7.4 | Multiplet |
| N-CH3 | ~3.0 | Singlet |
| -CH2- (propanamide) | Varies | Quartet |
| -CH3 (propanamide) | Varies | Triplet |
Note: Predicted values are based on typical chemical shifts for similar functional groups.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~173 |
| Aromatic Carbons | ~126 - 141 |
| N-CH3 | Varies |
| Aliphatic Carbons | Varies |
Note: Predicted values are based on typical chemical shifts for similar functional groups. For the related compound N-phenylpropanamide, the carbonyl carbon appears at approximately 172.8 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Amide) | ~1630 - 1680 | Strong absorption, characteristic of the amide carbonyl stretch. |
| C-H (Aromatic) | ~3000 - 3100 | Stretching vibrations. |
| C-H (Aliphatic) | ~2850 - 3000 | Stretching vibrations. |
| C-N | Varies | Stretching vibration. |
Note: As this compound is a tertiary amide, the N-H stretching vibration (typically around 3300 cm⁻¹) is absent.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]+ (Molecular Ion) | 163.10 |
| [M+H]+ | 164.11 |
Note: The exact mass is 163.099714038 Da.[4]
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activity or specific signaling pathways directly involving this compound. While the broader class of N-phenylpropanamides has been investigated for various biological activities, including as potential enzyme inhibitors or modulators of cell signaling, specific data for the N-methylated derivative is not well-documented.[7] Further research is required to elucidate its potential pharmacological profile and mechanisms of action.
Conclusion
This technical guide has provided a detailed overview of the IUPAC nomenclature, a robust synthetic protocol, and the characteristic spectroscopic data for this compound. The provided information serves as a foundational resource for researchers working with this compound, enabling its accurate identification, synthesis, and characterization for further studies in chemistry and drug development. Future investigations are warranted to explore the potential biological activities and signaling pathways associated with this molecule.
References
- 1. N-methyl-3-phenylpropanamide | C10H13NO | CID 3434746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]
- 7. Human Metabolome Database: Showing metabocard for N-Phenyl-N-[1-[(2S)-1-phenylpropan-2-yl]piperidin-4-yl]propanamide (HMDB0258152) [hmdb.ca]
Potential Research Applications of N-methyl-N-phenylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N-phenylpropanamide, a substituted amide, serves as a pivotal molecular scaffold in synthetic organic chemistry and drug discovery. While direct biological applications of the core molecule are not extensively documented in publicly available literature, its structural motif is integral to a range of pharmacologically active compounds. This technical guide explores the potential research applications of this compound by examining its synthesis, analytical characterization, and the biological activities of its derivatives. This document provides detailed experimental protocols, summarizes key data, and presents visual workflows to guide future research and development endeavors.
Introduction
This compound (CAS No: 5827-78-1, Molecular Formula: C₁₀H₁₃NO) is a chemical compound characterized by a propanamide group with methyl and phenyl substituents on the nitrogen atom.[1] Its structure presents a versatile platform for chemical modification, making it a valuable starting material and intermediate in the synthesis of more complex molecules.[2] The exploration of its derivatives has revealed significant potential in the development of novel therapeutics, particularly in the areas of analgesia and anti-inflammatory action.[3][4] This guide will delve into the known synthetic routes, analytical methods, and the prospective research avenues for this compound and its analogues.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 163.22 g/mol | [5][6] |
| Molecular Formula | C₁₀H₁₃NO | [5][6] |
| IUPAC Name | This compound | [5] |
| InChI Key | HUZZYIJZZCBOOF-UHFFFAOYSA-N | [2][6] |
| Canonical SMILES | CC(C1=CC=CC=C1)C(=O)NC | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The primary approaches involve the formation of an amide bond between a phenylpropanoyl derivative and N-methylaniline or the N-methylation of N-phenylpropanamide.
Experimental Protocol: Amidation of 2-Phenylpropanoyl Chloride with N-methylaniline
This method involves the conversion of 2-phenylpropanoic acid to its more reactive acid chloride, followed by reaction with N-methylaniline.
Materials:
-
2-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N-methylaniline
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine (B128534) or pyridine
-
Sodium bicarbonate (5% aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 2-phenylpropanoic acid in an excess of thionyl chloride. Reflux the mixture for 2 hours. After completion, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 2-phenylpropanoyl chloride is used in the next step without further purification.
-
Amidation: Dissolve the crude 2-phenylpropanoyl chloride in anhydrous diethyl ether. In a separate flask, dissolve N-methylaniline and a slight excess of triethylamine (to act as a base) in anhydrous diethyl ether.
-
Cool the N-methylaniline solution to 0°C in an ice bath. Add the 2-phenylpropanoyl chloride solution dropwise to the cooled N-methylaniline solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Caption: Synthetic pathway for this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the amide carbonyl stretch.[5]
-
Mass Spectrometry (MS): GC-MS is utilized to determine the molecular weight and fragmentation pattern of the compound.[5][6]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound.[2] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
Potential Research Applications
While this compound itself has limited documented biological activity, its core structure is a key component of several potent synthetic analgesics and other bioactive molecules.[3][7] This positions it as a valuable starting point for drug discovery and development programs.
Analgesic Drug Development
The diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide have been synthesized and shown to possess analgesic properties.[3] Furthermore, the N-phenylpropanamide skeleton is a core feature of fentanyl and its analogues, which are powerful synthetic opioids.[7]
Proposed Research Workflow:
-
Library Synthesis: Utilize this compound as a scaffold to synthesize a library of novel derivatives. Modifications could include substitutions on the phenyl ring and variations of the N-alkyl group.
-
In Vitro Screening: Screen the synthesized compounds for binding affinity to opioid receptors (μ, δ, and κ) using radioligand binding assays.
-
Functional Assays: Evaluate the functional activity of promising candidates in cell-based assays, such as GTPγS binding or cAMP accumulation assays, to determine if they are agonists, antagonists, or allosteric modulators.
-
In Vivo Efficacy: Test the most promising compounds in animal models of pain (e.g., hot plate test, tail-flick test) to assess their analgesic efficacy.
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
Caption: Drug discovery workflow for novel analgesics.
Anti-inflammatory and Antimicrobial Research
Derivatives of N-phenylpropanamide have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties.[4] For instance, 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide has shown antibacterial and antifungal activity.[4]
Proposed Research Directions:
-
Synthesis of Halogenated Derivatives: Synthesize a series of this compound derivatives with various halogen substitutions on the phenyl ring.
-
Antimicrobial Screening: Evaluate the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Assays: Investigate the anti-inflammatory potential of the compounds by measuring their ability to inhibit pro-inflammatory enzymes (e.g., COX-1, COX-2) or reduce the production of inflammatory cytokines in cell culture models.
Conclusion
This compound is a chemically tractable molecule with significant potential as a foundational scaffold in medicinal chemistry. Although its intrinsic biological activity is not well-characterized, its presence in potent analgesic compounds underscores its importance. The synthetic and analytical protocols detailed in this guide, along with the proposed research workflows, provide a framework for scientists and researchers to explore the therapeutic potential of novel this compound derivatives. Future investigations into the structure-activity relationships of this class of compounds could lead to the development of next-generation therapeutics for pain management and infectious diseases.
References
- 1. This compound [oakwoodchemical.com]
- 2. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Phenylpropanamide | 620-71-3 | Benchchem [benchchem.com]
- 5. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-methyl-2-phenylpropanamide | C10H13NO | CID 12247356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for N-Phenyl-N-[1-[(2S)-1-phenylpropan-2-yl]piperidin-4-yl]propanamide (HMDB0258152) [hmdb.ca]
Biological Activity of N-methyl-N-phenylpropanamide and its Analogs: A Technical Guide
Introduction
N-methyl-N-phenylpropanamide and its analogs, a class of compounds characterized by a core N-phenylpropanamide structure, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These molecules have been extensively investigated for their therapeutic potential in a range of conditions, particularly as analgesics and anticonvulsants. Structural modifications to the N-phenylpropanamide scaffold have led to the development of compounds with potent and selective biological effects. This guide provides a comprehensive overview of the biological activities of these compounds, detailing their mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols.
Analgesic Activity
Derivatives of N-phenylpropanamide are notable for their potent analgesic properties, primarily mediated through their interaction with opioid receptors.
Mechanism of Action: Opioid Receptor Agonism
The primary mechanism by which N-phenylpropanamide derivatives exert their analgesic effects is through potent agonism at the μ-opioid receptor.[1] This interaction mimics the action of endogenous opioid peptides, leading to the modulation of pain signaling pathways within the central and peripheral nervous systems. The binding affinity and selectivity for the μ-opioid receptor are critical determinants of their analgesic efficacy. For instance, stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N- phenylpropanamide, known as ohmefentanyl, exhibit exceptionally high affinity and selectivity for the μ-opioid receptor.[1][2]
Signaling Pathway of μ-Opioid Receptor Agonism
The binding of N-phenylpropanamide analogs to the μ-opioid receptor initiates a signaling cascade that results in reduced neuronal excitability and decreased pain transmission.
Caption: Simplified signaling pathway of N-phenylpropanamide derivatives at the μ-opioid receptor.[1]
Quantitative Data: Analgesic Potency and Receptor Binding
The analgesic potency of N-phenylpropanamide derivatives is often evaluated using animal models such as the hot plate test and the acetic acid-induced writhing test.[1][3] Receptor binding affinities are determined through radioligand binding assays.
| Compound | Analgesic Potency (ED50) | Receptor Binding Affinity (Ki, μ-opioid) | Reference |
| Ohmefentanyl Isomer 1a | Not Specified | K(i)(DAMGO): High Affinity | [2] |
| Ohmefentanyl Isomer 1b | Not Specified | K(i)(DAMGO): High Affinity | [2] |
| DK-11 (12) | Active in formalin test | Weak binding to sodium and calcium channels, and NMDA receptor | [3] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is widely used to screen for peripheral analgesic activity.[1] The intraperitoneal injection of acetic acid induces a painful inflammatory response, leading to characteristic stretching and writhing behaviors.
-
Animal Preparation: Male or female mice are used.
-
Drug Administration: Test compounds are administered, typically intraperitoneally (IP) or orally (PO), at various doses.
-
Induction: 30 minutes after drug administration, a 0.6% acetic acid solution (10 mL/kg) is injected IP to induce writhing.[1]
-
Observation: Immediately after the acetic acid injection, the mouse is placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20-30 minutes.[1]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to a vehicle-treated control group.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.[1]
Anticonvulsant Activity
A significant area of research has focused on the development of (2s)-2-phenylpropanamide (B84607) derivatives as novel anticonvulsant agents for the treatment of epilepsy.[4]
Mechanism of Action: Modulation of Neuronal Excitability
The anticonvulsant effects of these derivatives are primarily attributed to their ability to modulate the activity of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[4] The primary mechanisms of action for many structurally similar anticonvulsants involve the inhibition of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission.[5]
Hypothesized Mechanisms of Anticonvulsant Action
-
Inhibition of Voltage-Gated Sodium Channels (VGSCs): By binding to VGSCs, the compounds can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizures.
-
Enhancement of GABAergic Neurotransmission: These compounds may enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, by acting on GABA-A receptors.
Caption: Hypothesized mechanisms of anticonvulsant action.[5]
Quantitative Data: Anticonvulsant Efficacy
The anticonvulsant activity of (2s)-2-Phenylpropanamide and its analogs is assessed using preclinical models like the Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[5] Neurotoxicity is often evaluated using the rotarod test.[5]
| Compound | MES Test (ED50) | scPTZ Test (ED50) | 6 Hz Test (ED50) | Neurotoxicity (TD50) | Reference |
| Compound 4 | 96.9 mg/kg | 75.4 mg/kg | 44.3 mg/kg | 335.8 mg/kg | [6] |
| Compound 11 | 88.4 mg/kg | 59.9 mg/kg | 21.0 mg/kg | > 1500 mg/kg | [7] |
| Compound 14 | 49.6 mg/kg | 67.4 mg/kg | 31.3 mg/kg | Not Specified | [8] |
| DK-10 (11) | Active in 6 Hz test | Not Specified | Active | Not Specified | [3] |
| DK-14 (14) | Active in 6 Hz test | Not Specified | Active | Not Specified | [3] |
Experimental Protocols
Maximal Electroshock (MES) Test
This test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Mice or rats are used.
-
Drug Administration: The test compound is administered at various doses via a suitable route (e.g., IP, PO).
-
Electrical Stimulation: At a predetermined time after drug administration, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.
Caption: Experimental workflow for anticonvulsant screening.[5]
Conclusion
This compound and its analogs represent a versatile class of compounds with significant therapeutic potential, particularly as analgesics and anticonvulsants. Their biological activities are primarily driven by interactions with opioid receptors and voltage-gated ion channels. The extensive structure-activity relationship studies have led to the identification of highly potent and selective molecules. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and optimization of these promising derivatives for future drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Chemical Reactivity and Synthesis of N-methyl-N-phenylpropanamide
This technical guide provides a comprehensive overview of N-methyl-N-phenylpropanamide, focusing on its role and behavior within chemical reactions. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, and reactivity. While direct pharmacological mechanisms of action for this compound are not extensively documented in publicly available literature, this guide will focus on its well-established role as a chemical intermediate and building block in organic synthesis.
Core Chemical Properties
This compound, with the molecular formula C₁₀H₁₃NO, is a tertiary amide.[1][2] Its chemical behavior is largely dictated by the amide functional group and the presence of the N-methyl and N-phenyl substituents. These groups influence the electronic and steric environment of the amide bond, thereby affecting its reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 5827-78-1 | [1][2] |
| Density | 1.035 g/cm³ | [3] |
| Boiling Point | 245.4 °C at 760 mmHg | [3] |
| Flash Point | 101.4 °C | [3] |
Mechanism of Action in Chemical Reactions: Synthesis and Reactivity
The "mechanism of action" of this compound in a chemical context refers to its behavior as a reactant, intermediate, or product in various chemical transformations. Its synthesis and subsequent reactions are central to understanding its chemical utility.
Synthesis of this compound
The primary methods for synthesizing this compound involve the formation of the amide bond between a propanoyl derivative and N-methylaniline.
1. Acylation of N-methylaniline with Propanoyl Chloride:
This is a classical and straightforward method for amide synthesis. Propanoyl chloride, a reactive acylating agent, readily reacts with N-methylaniline in the presence of a base to neutralize the HCl byproduct.
-
Experimental Protocol:
-
Dissolve N-methylaniline in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add propanoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography.
-
Caption: Synthesis of this compound via acylation.
2. Amide Coupling Reactions:
Modern synthetic methods often employ coupling reagents to facilitate amide bond formation directly from carboxylic acids, avoiding the need for highly reactive acyl chlorides.
-
Experimental Protocol:
-
Dissolve propanoic acid and N-methylaniline in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Add a coupling reagent (e.g., DCC, EDC, or HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Work-up the reaction by filtering off any solid byproducts (e.g., DCU if DCC is used).
-
Extract the product into an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product as described previously.
-
Caption: Amide coupling for this compound synthesis.
Reactivity of the Amide Bond
The amide bond in this compound is relatively stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, it can undergo hydrolysis under strong acidic or basic conditions to yield propanoic acid and N-methylaniline.
Acid-Catalyzed Hydrolysis:
Under strong acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis:
Under strong basic conditions (e.g., refluxing in aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis due to the lower electrophilicity of the carbonyl carbon.
Caption: Hydrolysis pathways of this compound.
Role in Drug Development and Research
While specific biological targets of this compound are not well-defined, its core structure is related to more complex molecules with known pharmacological activity. For instance, the N-phenylpropanamide substructure is found in synthetic opioids like fentanyl and its analogs.[4] Therefore, this compound and its derivatives serve as important scaffolds and building blocks in the synthesis of novel therapeutic agents.[5] Researchers utilize these simpler amides to explore structure-activity relationships and to develop new synthetic methodologies for more complex drug candidates.
References
- 1. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. Propanamide,N-methyl-N-phenyl- | CAS#:5827-78-1 | Chemsrc [chemsrc.com]
- 4. Human Metabolome Database: Showing metabocard for N-Phenyl-N-[1-[(2S)-1-phenylpropan-2-yl]piperidin-4-yl]propanamide (HMDB0258152) [hmdb.ca]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Safety and Handling of N-methyl-N-phenylpropanamide: A Technical Guide
A comprehensive examination of the safety protocols and handling requirements for N-methyl-N-phenylpropanamide is crucial for researchers, scientists, and professionals in drug development. This technical guide synthesizes available data on the compound and its isomers to provide a framework for its safe use in a laboratory setting. Due to the existence of several isomers with the same molecular formula but different structures, it is imperative to identify the specific isomer in use to apply the appropriate safety measures.
Chemical Identification and Hazard Classification
This compound is an organic compound with the chemical formula C10H13NO. However, this formula can represent multiple structural isomers, each with unique properties and potential hazards. The most commonly referenced isomers in scientific literature are N-methyl-3-phenylpropanamide and N-methyl-2-phenylpropanamide. The safety information for "this compound" is often presented for these specific isomers.
A critical first step in ensuring safety is to confirm the exact chemical identity, including the CAS number, of the substance being handled.
Based on available data for related compounds, the primary hazards associated with this compound and its isomers are categorized as follows:
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] |
The signal word for these hazards is "Warning".[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following PPE is recommended:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.[2]
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.[2]
-
Take off contaminated clothing and wash it before reuse.[2]
Storage:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] Get medical help if you feel unwell.[2] |
| Skin Contact | Wash with plenty of water.[2] If skin irritation occurs, get medical help.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. |
Experimental Protocols: Synthesis of this compound Analogs
While specific experimental protocols for this compound are not extensively detailed in the provided search results, a general methodology for the synthesis of a related compound, n-Methyl-n-phenylprop-2-enamide, can be informative. This synthesis is typically achieved through an acylation reaction.[5][6]
General Synthesis Workflow:
General workflow for the synthesis of an N-methyl-N-phenylamide derivative.
Detailed Steps:
-
Preparation: A solution of N-methylaniline and a base like triethylamine is prepared in an anhydrous solvent such as dichloromethane under an inert atmosphere and cooled.[5][6]
-
Reaction: An acylating agent, for instance, acryloyl chloride, is added dropwise to the cooled solution. The mixture is then allowed to warm to room temperature and stirred for several hours.[5]
-
Work-up: The reaction is quenched with water. The organic layer is separated and washed sequentially with a basic solution (e.g., sodium bicarbonate) and brine.[5] The organic layer is then dried using a drying agent like anhydrous magnesium sulfate.[5][6]
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified using a technique such as flash column chromatography.[5]
Logical Relationship for Safe Handling
The core principles of safely handling this compound can be visualized as a logical flow, emphasizing the hierarchy of controls.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-methyl-N-phenylpropanamide from Propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-phenylpropanamide is a tertiary amide that can serve as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. The following application notes provide a detailed protocol for the synthesis of this compound via the N-acylation of N-methylaniline with propionyl chloride. This method is a standard Schotten-Baumann type reaction, where the nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (B128534), is utilized to neutralize the hydrogen chloride byproduct generated during the reaction.[1]
Reaction Scheme
The overall reaction for the synthesis of this compound is presented below:
Reactants:
-
N-Methylaniline
-
Propionyl Chloride
Products:
-
This compound
-
Triethylammonium (B8662869) Chloride
Reaction Conditions:
-
Base: Triethylamine
-
Solvent: Dichloromethane (B109758) (DCM)
-
Temperature: 0 °C to Room Temperature
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Amount (per 10 mmol scale) |
| N-Methylaniline | C₇H₉N | 107.15 | 1.0 | 1.07 g (1.03 mL) |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 1.1 | 1.02 g (0.96 mL) |
| Triethylamine | C₆H₁₅N | 101.19 | 1.2 | 1.21 g (1.67 mL) |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | ~50 mL |
| Product | ||||
| This compound | C₁₀H₁₃NO | 163.22 | - | Expected Yield: ~75-95% |
Experimental Protocol
This protocol details the materials, equipment, and procedures for the synthesis and purification of this compound.
Materials and Equipment:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stir bar and stir plate
-
Nitrogen inlet/outlet (or drying tube)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (optional)
-
Eluent for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture) (optional)
Procedure:
-
Reaction Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere to prevent moisture from entering the reaction.
-
Reagent Preparation: In the flask, dissolve N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the stirring solution to 0-5 °C using an ice bath.
-
Addition of Propionyl Chloride: Slowly add propionyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes. The reaction mixture may become cloudy as triethylammonium chloride precipitates.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine (saturated aqueous NaCl solution).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Solvent Removal and Purification:
-
Filter off the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.[1]
-
Characterization Data
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Physical State | Solid |
| Melting Point | 57-57.5 °C[2] |
| Boiling Point | 245.4 °C at 760 mmHg[2] |
| Density | 1.035 g/cm³[2] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| IR Spectroscopy | Crystalline phase (melt) data available. |
Signaling Pathways and Experimental Workflow
The logical flow of the experimental procedure for the synthesis of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
References
Synthesis of N-methyl-N-phenylpropanamide from N-methylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-methyl-N-phenylpropanamide, a tertiary amide with potential applications in organic synthesis and drug development. The primary synthetic route detailed is the N-acylation of N-methylaniline with propanoyl chloride. This method, a variation of the Schotten-Baumann reaction, is a robust and widely applicable procedure for the formation of amide bonds. These notes include a comprehensive reaction scheme, detailed experimental procedures for synthesis and purification, and characterization data.
Introduction
This compound is a chemical intermediate whose structure is amenable to further functionalization, making it a valuable building block in the synthesis of more complex molecules. The preparation of tertiary amides, such as this compound, is a fundamental transformation in organic chemistry. The protocol described herein utilizes the nucleophilic character of the secondary amine, N-methylaniline, which attacks the electrophilic carbonyl carbon of propanoyl chloride. A non-nucleophilic base is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5827-78-1 |
| Appearance | Expected to be an oil or low-melting solid |
| Boiling Point | 245.4 °C at 760 mmHg |
| Density | 1.035 g/cm³ |
| Melting Point | 57-57.5 °C |
Spectroscopic and Analytical Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ) in ppm include signals for the aromatic protons of the phenyl group (multiplet, ~7.1-7.4 ppm), the N-methyl group (singlet, ~3.0-3.5 ppm), the methylene (B1212753) protons of the propanoyl group (quartet), and the methyl protons of the propanoyl group (triplet). |
| ¹³C NMR | Expected chemical shifts (δ) in ppm include a signal for the carbonyl carbon (~172.8 ppm for a similar amide), signals for the aromatic carbons (in the range of 126-141 ppm), and signals for the aliphatic carbons of the N-methyl and propanoyl groups at lower chemical shifts.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a strong absorption band for the C=O stretch of the tertiary amide, typically in the range of 1630-1680 cm⁻¹. The absence of an N-H stretching vibration band around 3300 cm⁻¹ is indicative of a tertiary amide.[1] |
| Mass Spectrometry (MS) | The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z = 163.22. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Acylation with Propanoyl Chloride
This protocol outlines the synthesis of this compound from N-methylaniline and propanoyl chloride using a non-nucleophilic base.
Materials:
-
N-methylaniline
-
Propanoyl chloride
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution in an ice bath to 0 °C and add triethylamine (1.2 equivalents) dropwise with stirring.
-
Addition of Acylating Agent: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether) can be employed if the product is a solid.[2]
Expected Yield:
While a specific yield for this reaction is not widely reported, similar N-acylation reactions typically provide good to excellent yields, often in the range of 46% to 94%.[2]
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-methyl-N-phenylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the quantitative analysis of N-methyl-N-phenylpropanamide using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed for purity assessment and quantification in research and quality control environments.
Introduction
This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical development. Accurate and reliable quantification of this compound is essential for ensuring the quality and consistency of research and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound.[1] This application note details a reverse-phase HPLC (RP-HPLC) method for this purpose.
The method described herein utilizes a C18 stationary phase, which is a common choice for the separation of a wide range of small molecules.[1] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water allows for the effective separation of the target analyte from potential impurities.[2]
Experimental Protocols
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Solvents: HPLC grade acetonitrile and water are necessary.[1]
-
Reagents: Analytical grade formic acid or phosphoric acid (optional, for mobile phase modification to improve peak shape).[3]
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample: The this compound sample to be analyzed.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.22 µm or 0.45 µm). [4]
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B2-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
-
Diluent: A mixture of 50:50 (v/v) acetonitrile and water is used as the diluent.[1]
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4]
Before commencing sample analysis, the performance of the HPLC system should be verified by conducting a system suitability test. Inject the reference standard solution six times and evaluate the following parameters.[1]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]
-
Perform the system suitability test as described above.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.[1]
-
Inject the reference standard solution.
-
Inject the sample solution in duplicate.[1]
-
After the sequence is complete, process the chromatograms using appropriate software.
Data Presentation
The purity of the this compound sample is determined by the area percent method.[1]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 [1]
The results for the duplicate sample injections should be averaged.
| Sample ID | Injection | Retention Time (min) | Peak Area | Purity (%) | Average Purity (%) |
| Reference Std | 1 | tR | A1 | - | - |
| Sample X | 1 | tR | AS1 | P1 | Pavg |
| Sample X | 2 | tR | AS2 | P2 |
Note: This table is a template for data presentation. Actual values for retention time, peak area, and purity will be obtained from the analysis.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note: Quantitative Analysis of N-methyl-N-phenylpropanamide using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-N-phenylpropanamide is a chemical compound with potential applications in various fields, including as an intermediate in organic synthesis. Accurate and reliable quantification of this analyte is crucial for quality control, metabolic studies, and formulation development. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective determination of this compound. The methodology presented herein provides a comprehensive protocol for sample preparation, instrument setup, and data analysis, making it suitable for routine laboratory use.
Principle
This method utilizes the high separation efficiency of gas chromatography coupled with the sensitive and selective detection capabilities of mass spectrometry. Samples containing this compound are introduced into the GC system, where the analyte is separated from the sample matrix based on its volatility and interaction with the stationary phase of the chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting characteristic fragment ions are detected and used for quantification and confirmation of the analyte's identity.
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and an electron ionization (EI) source.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Autosampler Vials: 2 mL, with screw caps (B75204) and septa.
-
Syringes: For sample and standard preparation.
-
Volumetric flasks and pipettes.
-
Analytical balance.
Reagents and Standards
-
This compound analytical standard.
-
Methanol (B129727), HPLC grade or higher.
-
Helium (carrier gas), 99.999% purity or higher.
-
Internal Standard (IS): (Optional, but recommended for improved precision) A structurally similar compound not expected to be present in the samples, such as N-ethyl-N-phenylpropanamide.
Experimental Protocols
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume with methanol to fall within the calibration range.
-
For solid samples, accurately weigh a portion of the sample and dissolve it in a known volume of methanol. Further dilution may be necessary.
-
If using an internal standard, add a constant, known concentration to all standards and samples.
-
-
Final Preparation: Transfer the final solutions to 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumental Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless (or appropriate split ratio if sample is concentrated) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
Data Analysis
-
Quantification: Create a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Confirmation: The presence of this compound is confirmed by the presence of the qualifier ions at the expected retention time and in the correct relative abundance ratio to the quantifier ion.
Quantitative Data Summary
The following table presents the expected quantitative data for the GC-MS analysis of this compound based on the proposed method.
| Parameter | Expected Value |
| Compound | This compound |
| Molecular Formula | C10H13NO[1] |
| Molecular Weight | 163.22 g/mol [1] |
| Retention Time (RT) | Approximately 8.5 min |
| Quantifier Ion (m/z) | 105 |
| Qualifier Ions (m/z) | 77, 134, 163 |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The detailed protocols for sample preparation and instrument parameters, along with the expected quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The high selectivity of the MS detector minimizes interference from complex matrices, ensuring accurate and precise results.
References
Application Notes and Protocols for the Purification of N-methyl-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for common laboratory techniques to purify N-methyl-N-phenylpropanamide. The selection of a suitable purification method is contingent upon the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. The protocols outlined below—recrystallization and column chromatography—are widely applicable and can be adapted to specific experimental needs.
Method Overview and Data Summary
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table summarizes representative data for the purification of structurally similar N-aryl amides, offering a benchmark for expected outcomes.
Table 1: Representative Purification Data for N-Aryl Amides
| Purification Technique | Compound Example | Initial Purity | Final Purity | Yield | Reference |
| Recrystallization | N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide | Crude | 98.6% | 91.5% | [1] |
| Column Chromatography | N-(2-azidomethyl)phenyl)-2,3-dimethyl-N-phenylbutanamide | Crude | >95% | 95% | [1] |
Purification by Recrystallization
Recrystallization is a robust and scalable technique for purifying solid compounds based on the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Begin by identifying a suitable solvent. A good recrystallization solvent should dissolve the this compound sparingly or not at all at room temperature but readily at its boiling point. For amides of similar polarity, solvents like ethanol, acetone, or ethyl acetate, or a mixture such as ethanol/water, are often effective starting points.[2][3] Conduct small-scale solubility tests to determine the optimal solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.[1][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.[1][4]
-
Analysis: Determine the melting point and assess the purity of the final product using an appropriate analytical method such as HPLC or GC-MS.
Experimental Workflow: Recrystallization
Purification by Column Chromatography
Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[1] For this compound, normal-phase chromatography using silica (B1680970) gel is a suitable approach.
Experimental Protocol: Normal-Phase Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system (mobile phase). A common starting point for amides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf value of the target compound around 0.3-0.4).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Alternatively, if the sample is not very soluble, it can be loaded directly onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to yield the purified product.[1][5]
-
Analysis: Determine the yield and assess the purity of the final product using an appropriate analytical method (e.g., HPLC, NMR).
Experimental Workflow: Column Chromatography
References
Application Notes and Protocols for the Recrystallization of N-methyl-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-methyl-N-phenylpropanamide via recrystallization, a critical technique for ensuring the purity of synthesized compounds. The selection of an appropriate solvent system is paramount for achieving high purity and recovery yield. This document outlines both single-solvent and mixed-solvent recrystallization methods applicable to this compound.
Solvent Selection and Solubility Profile
The choice of a suitable recrystallization solvent is guided by the principle that the compound of interest should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. For this compound, a tertiary amide, polar organic solvents and mixed solvent systems are generally effective. While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table summarizes recommended solvent systems based on the solubility of structurally similar amides and general principles of organic chemistry.
Table 1: Recommended Recrystallization Solvents for this compound
| Solvent/Solvent System | Suitability for Single-Solvent Recrystallization | Suitability for Mixed-Solvent Recrystallization | Rationale and Remarks |
| Ethanol (B145695) | Good | Good (with water or hexane (B92381) as anti-solvent) | N-phenylpropanamide exhibits good solubility in ethanol, and this is expected to extend to its N-methyl derivative.[1] The polarity of ethanol is well-suited for dissolving the amide at elevated temperatures. |
| Acetone | Fair | Excellent (with hexane as anti-solvent) | Acetone is a versatile solvent for many organic compounds. A mixed system with an anti-solvent like hexane is often highly effective for amides. |
| Acetonitrile | Good | Good (with water or a non-polar solvent as anti-solvent) | Acetonitrile is another polar aprotic solvent that can be effective for the recrystallization of amides. |
| Ethyl Acetate (B1210297) / Hexane | Not Recommended | Excellent | Ethyl acetate acts as the "good" solvent in which this compound is soluble, while hexane serves as the "anti-solvent" to induce crystallization upon cooling. This combination is effective for compounds with intermediate polarity. |
| Water | Poor | Can be used as an anti-solvent | This compound has low solubility in water due to the presence of the non-polar phenyl and propyl groups. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol describes the purification of this compound using a single solvent system.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves. Add the solvent dropwise near the boiling point to ensure the minimum amount is used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The rate of cooling affects crystal size; slower cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point (57-57.5 °C) to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)
This protocol is recommended when a suitable single solvent cannot be identified.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to facilitate complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in the same approximate ratio as the final recrystallization mixture).
-
Drying: Dry the crystals under vacuum to remove all traces of the solvents.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the logical flow of the single-solvent and mixed-solvent recrystallization procedures.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Mixed-Solvent Recrystallization.
References
The Strategic Role of N-methyl-N-phenylpropanamide in Organic Synthesis: A Versatile Intermediate
Introduction
N-methyl-N-phenylpropanamide, a tertiary amide with the chemical formula C₁₀H₁₃NO, serves as a valuable and versatile intermediate in the landscape of organic synthesis.[1] Its unique structural features, combining a reactive propanamide moiety with a sterically influencing N-phenyl group and an N-methyl substituent, make it a key building block in the construction of complex molecules, particularly in the realm of pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, aimed at researchers, scientists, and professionals in drug development.
Application Notes
The primary application of this compound and its structural analogs lies in the synthesis of potent synthetic opioids, most notably derivatives of fentanyl. The N-phenylpropanamide core is a crucial pharmacophore in this class of analgesics. The strategic introduction of a methyl group on the amide nitrogen can modulate the compound's chemical reactivity and biological activity.
Key Applications:
-
Precursor in Fentanyl Analog Synthesis: N-phenylpropanamide derivatives are central to the synthesis of fentanyl and its numerous analogs.[2][3][4][5] The general strategy involves the acylation of an appropriate N-substituted aniline, followed by further modifications. This compound can be envisioned as a key intermediate in the synthesis of N-methylated fentanyl analogs.
-
Intermediate for Other Biologically Active Molecules: The structural motif of this compound is found in various pharmacologically active compounds beyond opioids. Its utility extends to the synthesis of other CNS-active agents and compounds investigated in drug discovery programs.
-
Building Block for Complex Organic Scaffolds: The amide functionality can be a handle for various chemical transformations, including reduction to the corresponding amine or participation in cyclization reactions, making this compound a useful starting material for constructing more elaborate molecular architectures.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use as an intermediate.
Protocol 1: Synthesis of this compound via N-methylation of N-phenylpropanamide
This protocol describes the methylation of a secondary amide, N-phenylpropanamide, to yield the tertiary amide, this compound. This is a common and effective method for the synthesis of N-alkylated amides.[6][7]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
N-phenylpropanamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-phenylpropanamide (1.0 eq).
-
Dissolve the N-phenylpropanamide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium amide salt.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.2 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Protocol 2: Conceptual Application - Synthesis of a Fentanyl Analog Intermediate
This protocol outlines a conceptual pathway for how this compound could be a precursor to an N-methylated fentanyl analog. The key step demonstrated here is the alkylation of a piperidine (B6355638) derivative with a phenethyl halide, a common step in fentanyl synthesis.[2][5]
Workflow Diagram:
Caption: Conceptual synthesis of a fentanyl analog.
Materials:
-
N-methyl-N-(piperidin-4-yl)propanamide (hypothetical intermediate derived from this compound)
-
2-Phenylethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-methyl-N-(piperidin-4-yl)propanamide (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Add 2-phenylethyl bromide (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Representative Quantitative Data for Fentanyl Synthesis Alkylation Step: [2]
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 16-24 hours |
| Reaction Temperature | 80-82 °C (Reflux in Acetonitrile) |
Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| CAS Number | 5827-78-1 | [1] |
| IUPAC Name | This compound | [1] |
Logical Relationships in Synthesis
The synthesis of complex molecules often involves a series of interconnected reactions. The following diagram illustrates the logical flow from a simple precursor to a complex drug analog, highlighting the role of this compound.
Caption: Synthetic pathway to a fentanyl analog.
This compound is a significant intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. The protocols and data presented herein provide a comprehensive guide for its synthesis and application. The ability to strategically introduce the N-methyl group allows for fine-tuning of molecular properties, making this compound a valuable tool in the arsenal (B13267) of synthetic chemists. Researchers and drug development professionals can leverage this information to explore novel synthetic routes and design new chemical entities with potential therapeutic applications.
References
- 1. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. m.youtube.com [m.youtube.com]
- 4. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Applications of N-methyl-N-phenylpropanamide in Medicinal Chemistry: A Detailed Overview for Researchers
Introduction
N-methyl-N-phenylpropanamide and its structural analogs represent a pivotal scaffold in modern medicinal chemistry. While the parent compound primarily serves as a versatile synthetic intermediate, its derivatives have been extensively explored and developed into potent pharmacological agents.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry of this compound, with a primary focus on its most significant application: the development of potent opioid analgesics.
Application Notes
The core structure of this compound is a key feature in a class of synthetic opioids known as fentanyls and their analogs.[2] These compounds are renowned for their high analgesic potency, which in some cases, is thousands of times greater than that of morphine.[3] The medicinal chemistry applications of this scaffold are primarily centered on its role as a potent agonist of the µ-opioid receptor.[1]
Primary Application: Opioid Receptor Agonists for Analgesia
Derivatives of this compound are among the most potent µ-opioid receptor agonists ever synthesized.[4] By binding to and activating µ-opioid receptors in the central nervous system, these compounds mimic the effects of endogenous opioid peptides, leading to profound analgesia.[1] A prime example is ohmefentanyl, a highly potent analog that demonstrates the significance of stereochemistry in drug design.[3] The analgesic effects of ohmefentanyl are mediated by its interaction with µ-opioid receptors in the central nervous system.[3]
The N-phenylpropanamide moiety is crucial for the interaction with the opioid receptor. Molecular docking studies have shown that the N-phenethyl group of fentanyl analogs typically occupies a deep crevice in the receptor, while the N-phenylpropanamide group projects into a pocket formed by several transmembrane helices.[5]
Structure-Activity Relationships (SAR)
The analgesic potency and receptor selectivity of this compound derivatives are highly sensitive to structural modifications, particularly stereochemistry.
-
Stereoisomerism: The various stereoisomers of compounds like ohmefentanyl exhibit vast differences in analgesic activity and receptor affinity. For instance, the (3R,4S,2'S)-(+)-cis isomer of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide is approximately 13,100 times more potent than morphine, while its corresponding antipode is one of the least potent isomers.[3] This highlights the critical importance of precise stereochemical control during synthesis.
-
Substitutions: The introduction of substituents on the phenyl rings or modifications to the propanamide group can significantly impact potency. For example, a fluoro-analogue of ohmefentanyl has been shown to be approximately 18,000 times more potent than morphine.[4]
Quantitative Data
The following tables summarize the analgesic potency and opioid receptor binding affinities for representative this compound derivatives.
Table 1: Analgesic Potency of Ohmefentanyl Stereoisomers
| Compound | Stereochemistry | Analgesic Potency (ED₅₀, mg/kg, mice, hot plate) | Potency Relative to Morphine |
| Isomer 1a | (3R,4S,2'R)-(-) | 0.00465 | 2,990x |
| Isomer 1b | (3R,4S,2'S)-(+) | 0.00106 | 13,100x |
| Morphine | - | ~13.9 | 1x |
Data sourced from Zhu et al. (1995).[3]
Table 2: Opioid Receptor Binding Affinity of Ohmefentanyl Stereoisomers
| Compound | Stereochemistry | µ-Receptor Affinity (Kᵢ, DAMGO) | δ-Receptor Affinity (Kᵢ, DPDPE) | µ-Selectivity (Kᵢ ratio DPDPE/DAMGO) |
| Isomer 1a | (3R,4S,2'R)-(-) | High | Low | 22,800 |
| Isomer 1b | (3R,4S,2'S)-(+) | High | Low | 22,500 |
Data sourced from Zhu et al. (1995).[3]
Table 3: Analgesic Potency of Fluoro-Ohmefentanyl Stereoisomers
| Compound | Stereochemistry | Analgesic Potency (ED₅₀, mg/kg, mice, sc, hot plate) | Potency Relative to Morphine |
| Isomer 1a | (3R,4S,2'S)-(+)-cis-I | 0.000774 | 17,958x |
| Isomer 1c | (3S,4R,2'R)-(-)-cis-I | > 10 | Inactive |
| Morphine | - | 13.9 | 1x |
Data sourced from Zou et al. (2003).[6]
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (General Fentanyl Analog Synthesis)
This protocol is a generalized and optimized three-step synthesis for fentanyl analogs, which share the N-phenylpropanamide core structure. This can be adapted for various derivatives.
Step 1: Synthesis of the Piperidine (B6355638) Intermediate This step involves the synthesis of the core piperidine ring, which will be subsequently elaborated. A common starting material is 4-piperidone.
Step 2: N-Alkylation of the Piperidine Intermediate The secondary amine of the piperidine is alkylated, typically with a phenethyl halide, to introduce the N-phenethyl group crucial for high opioid receptor affinity.
Step 3: Acylation with Propanoyl Chloride The final step is the acylation of the secondary amine with propanoyl chloride or a related acylating agent to form the N-phenylpropanamide moiety.
Detailed Procedure for Acylation (Step 3):
-
Dissolve the N-substituted 4-anilidopiperidine precursor in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene).
-
Cool the solution in an ice bath.
-
Add triethylamine (B128534) (1.5 equivalents) to the solution to act as a base.
-
Slowly add propanoyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final this compound derivative.
This generalized protocol is based on the optimized synthesis of fentanyl and its analogs.[7]
Protocol 2: In Vivo Assessment of Analgesic Activity (Hot Plate Test)
The hot plate test is a standard method for evaluating the central analgesic effects of opioid compounds.[1]
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Test animals (e.g., mice).
-
Test compound solution and vehicle control.
-
Stopwatch.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5 °C).
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency.
-
The analgesic effect is quantified as an increase in the reaction latency compared to the baseline and the vehicle-treated group.
Protocol 3: In Vitro Opioid Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound derivatives to opioid receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors).
-
Test compound solutions at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microtiter plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and either buffer (for total binding), a saturating concentration of a non-labeled known ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The binding affinity of the test compound (Kᵢ value) is determined by analyzing the displacement of the radioligand at different concentrations of the test compound using appropriate software (e.g., Prism).
Visualizations
Caption: µ-Opioid Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for N-Phenyl-N-[1-[(2S)-1-phenylpropan-2-yl]piperidin-4-yl]propanamide (HMDB0258152) [hmdb.ca]
- 3. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ohmefentanyl - Wikipedia [en.wikipedia.org]
- 5. AID 150845 - Binding affinity against Opioid receptor mu 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and analgesic activity of stereoisomers of cis-fluoro-ohmefentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
N-Methyl-N-phenylpropanamide: A Versatile Scaffold for the Development of Novel Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-methyl-N-phenylpropanamide and its structural analogs serve as a crucial building block in the synthesis of a diverse range of novel compounds, most notably in the field of drug discovery. The inherent structural features of this scaffold, particularly the N-phenylpropanamide moiety, are key to the pharmacological activity of several classes of potent therapeutic agents. This document provides an overview of its applications, detailed synthetic protocols for representative novel compounds, quantitative biological data, and a visualization of the primary signaling pathway through which these compounds exert their effects.
Application in the Synthesis of Potent Opioid Analgesics
A significant application of the this compound core is in the development of highly potent opioid analgesics, including analogs of fentanyl. By incorporating the N-phenylpropanamide group into a 4-aminopiperidine (B84694) ring system, medicinal chemists have been able to synthesize compounds with exceptionally high affinity and selectivity for the μ-opioid receptor. One of the most notable examples is ohmefentanyl and its derivatives, which are among the most potent opioids ever synthesized.[1]
These compounds interact with the μ-opioid receptor, a G-protein coupled receptor (GPCR), primarily in the central nervous system to produce profound analgesic effects.[2][3] The stereochemistry of these molecules plays a critical role in their pharmacological activity, with specific isomers exhibiting significantly higher potency.[2][4]
Quantitative Data: Analgesic Potency of N-Phenylpropanamide Derivatives
The following table summarizes the analgesic potency (ED50) of several N-phenylpropanamide-based opioid analgesics, highlighting the remarkable efficacy of these compounds compared to morphine. The ED50 value represents the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Animal Model | Test | ED50 (mg/kg) | Potency Relative to Morphine | Reference(s) |
| Morphine | Mice | Hot plate | 13.9 | 1 | [4] |
| Fentanyl | Mice | Tail withdrawal | 0.0061 | ~2278 | [5] |
| (+)-cis-3-Methylfentanyl | Mice | Tail withdrawal | 0.00058 | ~23965 | [5] |
| (3R,4S,2'S)-(+)-cis-Ohmefentanyl | Mice | Hot plate | 0.00106 | 13100 | [2] |
| (3R,4S,2'S)-(+)-cis-Fluoro-ohmefentanyl | Mice | Hot plate | 0.000774 | 17958 | [4] |
| Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) | Rats | Tail withdrawal | 0.00032 | 10031 (vs. morphine) | [6] |
Experimental Protocols
General Synthetic Workflow for N-Phenylpropanamide-based Opioid Analgesics
The synthesis of potent opioid analgesics like ohmefentanyl and its analogs is a multi-step process. While this compound itself is not the direct starting material for the entire complex molecule, the N-phenylpropanamide moiety is a key pharmacophore that is typically introduced by acylation of a 4-anilinopiperidine intermediate. The following is a generalized workflow based on synthetic strategies reported in the literature.[7][8]
Caption: Generalized synthetic workflow for N-phenylpropanamide-based opioid analgesics.
Protocol 1: Synthesis of N-(1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide (Fentanyl)
This protocol is a representative example of the final steps in the synthesis of a potent analgesic.
Materials:
-
N-(4-piperidyl)-N-phenylpropanamide
-
2-Phenylethyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of N-(4-piperidyl)-N-phenylpropanamide in acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-phenylethyl bromide dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the final compound.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Signaling Pathway of μ-Opioid Receptor Agonists
Compounds derived from the this compound scaffold, such as fentanyl and its analogs, exert their analgesic effects by acting as agonists at the μ-opioid receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates an intracellular signaling cascade leading to a reduction in neuronal excitability and neurotransmitter release, thereby blocking pain signals.[3][9][10]
References
- 1. Ohmefentanyl - Wikipedia [en.wikipedia.org]
- 2. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Synthesis and analgesic activity of stereoisomers of cis-fluoro-ohmefentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of N-methyl-N-phenylpropanamide synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of N-methyl-N-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and direct method for synthesizing this compound is the N-acylation of N-methylaniline. This involves reacting N-methylaniline with a propanoylating agent. The primary approaches include:
-
Using Propanoyl Chloride: This is a highly reactive acylating agent that readily reacts with N-methylaniline, typically in the presence of a base to neutralize the HCl byproduct.[1]
-
Using Propionic Anhydride (B1165640): A slightly less reactive but effective alternative to propanoyl chloride. A base is also recommended to drive the reaction.[1]
-
Using Propionic Acid with a Coupling Agent: Modern amide synthesis often employs coupling reagents to facilitate the reaction under milder conditions, avoiding the need for highly reactive acyl chlorides.[2]
Q2: How does the choice of acylating agent affect the reaction?
The reactivity of the acylating agent is a critical factor. Acyl chlorides are generally more reactive than acid anhydrides.[1] This higher reactivity can lead to faster reaction times but may also increase the potential for side reactions if not controlled properly. Using propionic acid with a coupling agent offers a milder, more controlled approach, which can be beneficial for sensitive substrates.[2]
Q3: What is the role of a base in this synthesis?
In syntheses using propanoyl chloride or propionic anhydride, a non-nucleophilic tertiary amine base, such as triethylamine (B128534) or pyridine, is crucial.[1] Its primary role is to scavenge the acidic byproduct (HCl or propionic acid) generated during the reaction. Neutralizing this acid prevents the protonation of the N-methylaniline starting material, which would render it non-nucleophilic and halt the reaction.
Q4: How can I monitor the progress of the reaction?
The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials (N-methylaniline), you can observe the consumption of the aniline (B41778) and the formation of the new, typically less polar, amide product. The reaction is considered complete when the N-methylaniline spot is no longer visible on the TLC plate.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.
-
Inadequate Reagent Reactivity: N-methylaniline is a secondary aniline, which can be less reactive than primary anilines due to steric hindrance.
-
Solution: Switch to a more reactive acylating agent. If you are using propionic anhydride, consider using propanoyl chloride. If using propionic acid, ensure your coupling agent is sufficiently active.[3]
-
-
Unfavorable Reaction Conditions: Temperature and solvent play a significant role.
-
Solution: Consider increasing the reaction temperature. Running the reaction in a higher-boiling solvent such as toluene (B28343) or DMF can help overcome the activation energy barrier.[3] Ensure the chosen solvent fully dissolves the N-methylaniline.[3]
-
-
Insufficient Base: If the acidic byproduct is not fully neutralized, it will protonate the starting amine, stopping the reaction.
-
Solution: Ensure at least a stoichiometric equivalent of a suitable base (e.g., triethylamine) is used. For challenging reactions, a slight excess (e.g., 1.2 equivalents) may be beneficial.[1]
-
-
Poor Quality Reagents: Moisture or impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Use anhydrous solvents and ensure the purity of N-methylaniline and the acylating agent. Propionyl chloride and propionic anhydride are particularly sensitive to moisture.
-
Problem 2: Presence of Significant Unreacted Starting Material
Q: Even after a long reaction time, I see a lot of unreacted N-methylaniline. What should I do?
A: This indicates an incomplete reaction. The following steps can help drive the reaction to completion.
-
Increase Stoichiometry of Acylating Agent: The reaction may be equilibrium-limited or simply slow.
-
Employ a Catalyst: For sluggish reactions, a catalyst can dramatically increase the rate.
-
Solution: Add a catalytic amount of 4-(Dimethylaminopyridine) (DMAP). DMAP is a nucleophilic catalyst that reacts with the acylating agent to form a highly reactive intermediate, which is a more potent acylating species than the original agent.[3]
-
Problem 3: Product is Impure or Difficult to Purify
Q: My final product contains several impurities. What are common side reactions and how can I purify the product?
A: Impurities can arise from side reactions or unreacted starting materials.
-
Common Side Reactions:
-
Over-acylation: While less common with N-methylaniline, highly reactive conditions could lead to other reactions.
-
Hydrolysis of Acylating Agent: If moisture is present, the acylating agent will hydrolyze back to propionic acid, which will then need to be removed.
-
-
Purification Strategies:
-
Aqueous Work-up: A standard work-up procedure is essential for removing most impurities. This involves washing the organic layer with:
-
A dilute acid (e.g., 1 M HCl) to remove any unreacted base and residual N-methylaniline.
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, including the propionic acid byproduct.[1]
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer before drying.[1]
-
-
Recrystallization: If the product is a solid, recrystallization is an effective method for purification. The choice of solvent is critical; you need a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures.[4]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica (B1680970) gel column chromatography can be used to separate the product from impurities based on polarity.[4]
-
Comparison of Synthesis Parameters
| Parameter | Method A: Propanoyl Chloride | Method B: Propionic Anhydride | Method C: Propionic Acid + Coupling Agent |
| Reactivity | High | Moderate | Variable (depends on coupling agent) |
| Byproduct | HCl (corrosive) | Propionic Acid | Varies (e.g., DCU for DCC coupling) |
| Base Required | Yes (e.g., Triethylamine, Pyridine) | Yes (often catalytic) | Yes (non-nucleophilic base) |
| Catalyst | DMAP (optional, for rate enhancement) | DMAP (recommended) | Not typically required |
| Conditions | Often 0 °C to room temperature | Room temperature to gentle heating | Mild, often room temperature |
| Advantages | Fast, high conversion | Less moisture sensitive than acyl chloride | Milder conditions, good for complex molecules |
| Disadvantages | Moisture sensitive, corrosive byproduct | Slower than acyl chloride | Higher cost, byproduct removal can be difficult |
Experimental Protocols
Protocol 1: Synthesis using Propanoyl Chloride
This protocol describes a general procedure for the N-acylation of N-methylaniline with propanoyl chloride.[1]
Materials:
-
N-methylaniline (1.0 eq)
-
Propanoyl chloride (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve N-methylaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting N-methylaniline is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using Propionic Anhydride
This protocol uses the less reactive propionic anhydride, often with a catalyst.
Materials:
-
N-methylaniline (1.0 eq)
-
Propionic anhydride (1.2 - 1.5 eq)
-
Anhydrous Toluene or DCM
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methylaniline and DMAP in the chosen anhydrous solvent in a round-bottom flask.
-
Add propionic anhydride to the solution.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and wash thoroughly with saturated NaHCO₃ solution to remove unreacted anhydride and the propionic acid byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue as required.
Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis reaction.
References
Common side reactions in the synthesis of N-methyl-N-phenylpropanamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-N-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of N-methylaniline with propanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include the hydrolysis of the highly reactive propanoyl chloride to propanoic acid, especially in the presence of water, and the presence of unreacted N-methylaniline in the final product.[3][4]
Q3: Is diacylation of N-methylaniline a significant concern?
A3: While diacylation can occur with some amines under harsh conditions, it is generally less common with N-methylaniline due to steric hindrance provided by the methyl and phenyl groups. Careful control of stoichiometry, by using only a slight excess of propanoyl chloride, can further minimize this possibility.
Q4: What is the role of the base in the Schotten-Baumann reaction?
A4: The base, typically aqueous sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534), is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[1][5] This prevents the protonation of the N-methylaniline, which would render it unreactive as a nucleophile and thus decrease the reaction yield.[2][5]
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified through recrystallization, often from a solvent system like ethanol/water. For higher purity, column chromatography on silica (B1680970) gel is a versatile and effective technique.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Hydrolysis of Propanoyl Chloride: Propanoyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reactants or solvent. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Add the propanoyl chloride dropwise to the reaction mixture at a low temperature (0-5 °C) to control the exothermic reaction and minimize hydrolysis.[1] - Maintain vigorous stirring to ensure rapid mixing of the reactants. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of N-methylaniline. - A slight excess (1.1 equivalents) of propanoyl chloride can be used to drive the reaction to completion. | |
| 3. Protonation of N-methylaniline: Insufficient base can lead to the protonation of the starting amine, making it non-nucleophilic. | - Ensure at least one equivalent of a suitable base (e.g., triethylamine or NaOH) is used to neutralize the HCl byproduct.[2][5] | |
| Impure Product | 1. Presence of Unreacted N-methylaniline: Incomplete reaction or incorrect stoichiometry. | - During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic N-methylaniline. |
| 2. Presence of Propanoic Acid: Hydrolysis of propanoyl chloride. | - Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) during the work-up to remove the acidic propanoic acid. | |
| 3. Oily Product Instead of Solid: The product may have a low melting point or be impure. | - If recrystallization results in an oil, try using a lower boiling point solvent or a more dilute solution. Inducing crystallization by scratching the flask or adding a seed crystal can be helpful. Alternatively, purify the oil using column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
N-methylaniline
-
Propanoyl chloride
-
Triethylamine (or 10% aqueous Sodium Hydroxide)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the N-methylaniline is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Mechanism and Side Reactions
Caption: Main reaction pathway and a common side reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common issues.
References
Technical Support Center: Analysis of N-methyl-N-phenylpropanamide by HPLC
This technical support center provides guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-methyl-N-phenylpropanamide. It includes frequently asked questions (FAQs) for method development and a troubleshooting guide to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
1. What is the recommended starting HPLC column for the analysis of this compound?
For the reversed-phase HPLC analysis of this compound, a C18 column is a robust starting point due to its wide availability and applicability. However, given the amide structure of the analyte, an amide-embedded or polar-embedded stationary phase can offer alternative selectivity and improved peak shape by reducing interactions with residual silanols on the silica (B1680970) surface.[1] These types of columns are particularly effective for polar compounds and can provide better retention and resolution.
Data Presentation: Recommended HPLC Columns
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Key Advantages | USP Classification |
| C18 (ODS) | 3, 5 | 100-120 | General purpose, widely available, good for hydrophobic compounds. | L1 |
| Amide-Embedded | 2.7, 3.5, 5 | 90-120 | Alternative selectivity to C18, improved peak shape for polar and basic compounds, 100% aqueous compatible.[1] | L60 |
| Phenyl-Hexyl | 3, 5 | 100-120 | Provides pi-pi interactions, offering different selectivity for aromatic compounds. | L11 |
2. How do I select and optimize the mobile phase for this compound analysis?
A common mobile phase for reversed-phase HPLC of amide compounds consists of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol.[2][3]
-
Organic Solvent: Acetonitrile is often preferred due to its lower viscosity and UV cutoff, allowing for detection at lower wavelengths.[4] Methanol can offer different selectivity and is a viable alternative.
-
pH Adjustment: The pH of the mobile phase is a critical parameter for optimizing the separation of ionizable compounds. For amides, which can be sensitive to pH, starting with a slightly acidic mobile phase can improve peak shape by suppressing the ionization of residual silanols on the column.[5][6] Adding a small amount of an acidifier like formic acid or phosphoric acid (typically 0.1%) is common practice.[2][3]
-
Buffer Selection: If consistent pH control is necessary, especially for method robustness, a buffer should be used. Phosphate and acetate (B1210297) buffers are common choices in the pH range of 2-8, which is suitable for most silica-based columns.[5] The buffer concentration should typically be between 10-50 mM.[5]
Data Presentation: Initial Mobile Phase Conditions
| Component | Composition | Purpose |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, pH control. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Starting Gradient | 95:5 (A:B) to 5:95 (A:B) over 15-20 minutes | To determine the approximate elution concentration. |
| Isocratic (example) | 60:40 (A:B) | For simpler methods once the optimal ratio is found. |
Experimental Protocol: Recommended Starting Method
This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile, water, and formic acid
-
This compound reference standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of sample diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately with the sample diluent to achieve a concentration within the linear range of the detector.
3. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient or isocratic elution with Mobile Phase A and B (see table above for starting conditions).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or determine the lambda max of the compound)
-
Run Time: Approximately 20 minutes for a gradient run.
4. System Suitability Before sample analysis, perform at least five replicate injections of the working standard solution. The system is suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0%.
5. Analysis Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column plugging.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the HPLC analysis of this compound.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Q1: Why is my peak for this compound tailing?
A: Peak tailing is a common issue, especially with compounds that can have secondary interactions with the stationary phase.
-
Cause: Secondary interactions between the amide analyte and residual silanol (B1196071) groups on the silica packing material are a primary cause of peak tailing.[6] This is more pronounced at mid-range pH where silanols are ionized.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) will protonate the silanol groups, reducing their ability to interact with the analyte.[6]
-
Solution 2: Use a Highly Deactivated Column: Employing a column with end-capping or a polar-embedded phase (like an amide column) can shield the analyte from residual silanols, leading to more symmetrical peaks.[7]
-
Cause: Column overload due to a high concentration of the sample.
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was too concentrated.
-
Cause: A void or contamination at the head of the column.
-
Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, and if the column is not a UHPLC column, you can try reversing the column (disconnect from the detector first) and flushing it. As a last resort, the column may need to be replaced.[6]
Q2: My retention time is shifting from one injection to the next. What should I do?
A: Retention time variability can compromise the reliability of your results.
-
Cause: Inadequate column equilibration between injections, especially after a gradient run.
-
Solution: Increase the equilibration time at the initial mobile phase conditions before the next injection. Ensure the column is fully re-equilibrated.
-
Cause: Changes in mobile phase composition due to evaporation of the more volatile organic solvent or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[8] If using an online mixer, ensure it is functioning correctly.
-
Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature.[5] Even small changes in ambient temperature can affect retention times.
-
Cause: A leak in the system or a problem with the pump flow rate.
-
Solution: Check for any leaks in the fittings and ensure the pump is delivering a consistent flow rate.
Q3: The backpressure of my HPLC system is too high or fluctuating.
A: Pressure issues can indicate a blockage or a problem with the pump.
-
Cause: Blockage in the system, most commonly at the column inlet frit or in the guard column.
-
Solution: Replace the guard column. If the pressure drops, the guard column was the issue. If not, try flushing the analytical column. If the problem persists, the blockage may be in the injector or tubing.
-
Cause: Buffer precipitation in the mobile phase, which can occur if a high concentration of buffer is mixed with a high percentage of organic solvent.
-
Solution: Ensure your buffer is soluble in the highest concentration of organic solvent used in your method.[5] Filter the mobile phase before use. If precipitation is suspected, flush the entire system with water (without buffer) to redissolve the salts.
-
Cause: Air bubbles in the pump.
-
Solution: Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles.
Q4: I am losing resolution between my analyte peak and an impurity.
A: Loss of resolution can be due to a decline in column performance or suboptimal mobile phase conditions.
-
Cause: Degradation of the HPLC column over time.
-
Solution: Column performance deteriorates with use. Try replacing the column with a new one of the same type.
-
Cause: The mobile phase composition is not optimal for separating the compounds of interest.
-
Solution: Re-optimize the mobile phase. You can try changing the organic solvent (e.g., from acetonitrile to methanol), adjusting the pH, or modifying the gradient slope to improve the separation.
-
Cause: Extra-column band broadening due to excessive tubing length or volume between the column and the detector.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible.[7]
References
- 1. uhplcs.com [uhplcs.com]
- 2. Separation of N-Phenylpropanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Formamide, N-methyl-N-phenyl- | SIELC Technologies [sielc.com]
- 4. N-methyl-3-phenylpropanamide | C10H13NO | CID 3434746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: N-methyl-N-phenylpropanamide Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-N-phenylpropanamide. It covers potential degradation pathways, experimental protocols for forced degradation studies, and data interpretation.
Troubleshooting and FAQs
Q1: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could be the cause?
A1: Unexpected peaks in your chromatogram likely indicate the presence of degradation products. This compound, like other amides, can degrade under various conditions. The most common degradation pathways are hydrolysis, oxidation, and photodegradation. To identify the source, consider the storage conditions of your sample. Has it been exposed to acidic or basic conditions, high temperatures, light, or oxidizing agents? We recommend performing forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) to systematically identify the degradation products.
Q2: My this compound sample shows a decrease in potency over time, but I don't see significant degradation peaks in the chromatogram. Why might this be?
A2: There are a few possibilities for this observation:
-
Non-chromophoric Degradants: Some degradation products may lack a UV chromophore, making them undetectable by standard UV-based HPLC methods. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) to detect such compounds.
-
Formation of Volatile Degradants: Degradation could lead to volatile products that are lost during sample preparation or analysis.
-
Poor Resolution: The degradation peaks might be co-eluting with the parent peak or other excipients. Method optimization, including changing the column, mobile phase, or gradient, may be necessary to achieve better separation.[1]
-
Mass Balance Issues: It's crucial to perform a mass balance calculation to account for the total drug substance and its degradants. A significant deviation from 100% could indicate the presence of undetected products. A variation between 97% and 104% can be acceptable depending on the method's precision.[2]
Q3: I am having trouble developing a stability-indicating HPLC method for this compound. What are some key considerations?
A3: Developing a robust stability-indicating method is crucial for accurately assessing degradation. Here are some key considerations:
-
Column Selection: A C18 column is a good starting point for reversed-phase HPLC.[3] However, exploring different column chemistries (e.g., phenyl, cyano) can provide alternative selectivity and improve the resolution of critical peak pairs.[1]
-
Mobile Phase Optimization: Systematically evaluate different organic modifiers (acetonitrile, methanol), pH values of the aqueous phase, and buffer systems to achieve optimal separation.
-
Gradient Elution: A gradient elution is often necessary to separate compounds with a wide range of polarities, which is common in degradation studies.[1]
-
Forced Degradation Samples: Use samples from forced degradation studies to challenge the method's specificity and ensure it can separate the parent drug from all potential degradation products.[4][5]
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector or mass spectrometry (MS) to assess peak purity and ensure that the parent peak is free from co-eluting impurities.[2]
Q4: What is the expected level of degradation in a forced degradation study?
A4: The goal of forced degradation is to generate a sufficient amount of degradation products for analytical method development and validation, typically in the range of 5-20% degradation of the active pharmaceutical ingredient (API).[2] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug under normal storage conditions.[5]
Potential Degradation Pathways
This compound can degrade through several pathways, including hydrolysis, oxidation, photodegradation, and thermal degradation.
Hydrolytic Degradation
Amide hydrolysis can be catalyzed by either acid or base.[6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding propanoic acid and N-methylaniline.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to a carboxylate salt (propanoate) and N-methylaniline.[7]
Oxidative Degradation
Oxidation of this compound can occur at several sites, primarily involving the N-methyl group and the aromatic ring. The use of oxidizing agents like hydrogen peroxide (H₂O₂) can induce these degradation pathways.
-
N-demethylation: Oxidation can lead to the removal of the methyl group, forming N-phenylpropanamide and formaldehyde.
-
Aromatic Hydroxylation: The phenyl group can be hydroxylated at the ortho and para positions to form phenolic derivatives.
-
α-Carbonyl Oxidation: The carbon alpha to the carbonyl group can be oxidized to form an α-keto amide or an α-hydroxy amide.[8]
Photodegradation
Aromatic amides are susceptible to photodegradation upon exposure to UV light. The primary mechanism for fully aromatic amides is the photo-Fries rearrangement.[9] N-alkyl amides can also undergo Norrish Type I and Type II reactions.[10]
-
Photo-Fries Rearrangement: Absorption of UV light can lead to the cleavage of the N-acyl bond, forming a radical pair. This pair can then recombine to form ortho- and para-aminobenzophenone derivatives.[9]
-
Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and the nitrogen atom or the alpha-carbon, leading to the formation of radical species that can undergo further reactions.[10]
Thermal Degradation
While generally stable at moderate temperatures, amides can undergo thermal decomposition at elevated temperatures. The specific degradation products will depend on the structure of the amide. Thermal degradation often proceeds through radical mechanisms involving the cleavage of C-N and C-C bonds.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound. A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile (B52724) or methanol.
General Experimental Workflow
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 1 M sodium hydroxide (NaOH).
-
Analyze the samples using a stability-indicating HPLC method.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide (NaOH).
-
Keep the solution at room temperature (approximately 25°C) for 8 hours.
-
Withdraw aliquots at various time points (e.g., 1, 4, 8 hours).
-
Neutralize the sample with an equivalent amount of 1 M HCl prior to analysis.
-
Analyze the samples by HPLC.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 48 hours.
-
Take samples at suitable intervals (e.g., 6, 12, 24, 48 hours).
-
Analyze the samples using HPLC.
Thermal Degradation
-
Place a solid sample of this compound in an oven at 105°C for 48 hours.
-
Alternatively, reflux a solution of the compound in a suitable solvent at an elevated temperature.
-
At specified time points, dissolve the solid sample in the mobile phase or dilute the solution sample.
-
Analyze by HPLC.
Photolytic Degradation
-
Expose a solution of this compound in a quartz cuvette to a light source that provides both UV and visible light. ICH guidelines recommend a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter.[5]
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude light.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by HPLC.
Data Summary
Table 1: Representative Hydrolytic Degradation of Amides
| Compound | Condition | Time (h) | Degradation (%) | Reference |
| Benzanilide | 1 M HCl, 100°C | 24 | ~15 | General knowledge |
| N-methylbenzamide | 1 M NaOH, 25°C | 8 | ~10 | General knowledge |
Table 2: Representative Oxidative Degradation of Amides
| Compound | Condition | Time (h) | Degradation (%) | Reference |
| Rivastigmine | 3% H₂O₂, RT | 48 | Not Significant | [11] |
| Methocarbamol | 30% H₂O₂, Reflux | 0.5 | Significant | [11] |
Table 3: Representative Photolytic Degradation of Aromatic Amides
| Compound | Condition | Products | Quantum Yield | Reference |
| Benzanilide | 254 nm, Ethanol | 2- and 4-aminobenzophenones | Varies with solvent | [9] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sgs.com [sgs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. drum.lib.umd.edu [drum.lib.umd.edu]
- 11. benchchem.com [benchchem.com]
Identifying common impurities in N-methyl-N-phenylpropanamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-N-phenylpropanamide. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the Schotten-Baumann reaction of N-methylaniline and propanoyl chloride, can lead to several common impurities. These can be broadly categorized as process-related impurities and byproducts from side reactions.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Formula | Origin |
| N-methylaniline | C₇H₉N | Unreacted starting material |
| Propanoyl chloride | C₃H₅ClO | Unreacted starting material |
| Propanoic acid | C₃H₆O₂ | Hydrolysis of propanoyl chloride |
| Triethylammonium (B8662869) chloride | (C₂H₅)₃NHCl | Byproduct from the use of triethylamine (B128534) as a base |
Q2: My reaction seems to be sluggish or incomplete. What are the possible causes and solutions?
A2: A slow or incomplete reaction can be frustrating. Here are some common causes and troubleshooting steps:
-
Cause: Poor quality of reagents. Propanoyl chloride is susceptible to hydrolysis.
-
Solution: Use freshly opened or distilled propanoyl chloride. Ensure N-methylaniline is pure and dry.
-
-
Cause: Inadequate base. A base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction. If the HCl is not neutralized, it will protonate the unreacted N-methylaniline, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least a stoichiometric equivalent of a suitable base. For less reactive anilines, a stronger base or a catalytic amount of a more potent acyl transfer catalyst (e.g., 4-dimethylaminopyridine, DMAP) might be beneficial.
-
-
Cause: Low reaction temperature. While the reaction is often started at a low temperature to control the initial exotherm, it may require warming to proceed to completion.
-
Solution: After the initial addition of propanoyl chloride at 0-5 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Cause: Insufficient mixing. In a biphasic Schotten-Baumann reaction (e.g., using aqueous NaOH), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Solution: Ensure high-speed stirring to create an emulsion, facilitating contact between the reactants in the organic phase and the base in the aqueous phase.
-
Q3: I am observing a significant amount of propanoic acid in my crude product. How can I prevent this?
A3: The presence of propanoic acid indicates the hydrolysis of propanoyl chloride. This is a common side reaction, especially if there is moisture in the reaction setup.
-
Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Add the propanoyl chloride slowly to the reaction mixture, especially at the beginning, to control the exothermic reaction and minimize localized heating which can accelerate hydrolysis.
-
-
Removal during Work-up:
-
Aqueous Wash: During the work-up procedure, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the propanoic acid, forming sodium propanoate, which is soluble in the aqueous layer and can be separated.
-
Q4: How can I effectively remove the triethylammonium chloride byproduct after the reaction?
A4: Triethylammonium chloride is a salt that is typically formed when triethylamine is used as the base. It is generally insoluble in many organic solvents used for the reaction (like dichloromethane) and can often be seen as a white precipitate.
-
Filtration: If the salt precipitates out of the reaction mixture, it can be removed by filtration before the aqueous work-up.
-
Aqueous Wash: Triethylammonium chloride is highly soluble in water. During the work-up, washing the organic layer with water will effectively remove this salt. Multiple water washes may be necessary for complete removal.
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
N-methylaniline
-
Propanoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add propanoyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Analytical Methods for Impurity Detection
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase C18 column is commonly used for the analysis of this compound and its potential impurities.
-
Typical Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of an acid like formic acid to improve peak shape).
-
Detection: UV detector at a wavelength where both the product and impurities absorb (e.g., 254 nm).
-
-
Application: Can be used to determine the purity of the final product and quantify the levels of unreacted N-methylaniline and other non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is ideal for separating and identifying volatile compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, aiding in their identification.
-
Application: Useful for identifying and quantifying volatile impurities such as unreacted N-methylaniline and propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation and purity assessment. The chemical shifts and integration of the signals can be used to identify and quantify the main product and any impurities present in a significant amount.
-
Application: Can confirm the structure of the desired product and detect the presence of starting materials and major byproducts. For example, the characteristic signals of the ethyl group in propanoic acid or the N-methyl and aromatic protons of N-methylaniline can be distinguished from the signals of the product.
Visualizations
Technical Support Center: Schotten-Baumann Reaction for Amide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Schotten-Baumann reaction for amide synthesis.
Troubleshooting Guides
This section addresses specific issues that can lead to low product yield.
Question: My reaction yield is significantly lower than expected. What are the most common causes?
Answer:
Low yields in the Schotten-Baumann reaction for amide synthesis can stem from several factors. The most common culprits include:
-
Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis, especially under the aqueous basic conditions of the reaction. This side reaction consumes the acyl chloride, reducing the amount available to react with the amine.[1][2][3]
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is crucial. Aromatic amines are generally less nucleophilic than aliphatic amines. Steric hindrance around the amino group can also significantly slow down the desired reaction.[4][5][6]
-
Suboptimal pH and Base Concentration: The base plays a critical role in neutralizing the HCl byproduct, which drives the reaction forward.[7][8][9] However, if the base concentration is too high, it can accelerate the hydrolysis of the acyl chloride. The pH should be maintained around 10-12 for optimal results.[2]
-
Inadequate Mixing in Biphasic Systems: The Schotten-Baumann reaction is often performed in a two-phase system (e.g., dichloromethane (B109758) and water).[4][10] Insufficient mixing leads to a small interfacial area, limiting the interaction between the reactants in the organic phase and the base in the aqueous phase.[11]
-
Protonation of the Amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and unable to react with the acyl chloride.[7][8][12] A sufficient amount of base is required to prevent this.
Question: I suspect my acyl chloride is hydrolyzing. How can I minimize this side reaction?
Answer:
Minimizing the hydrolysis of the acyl chloride is critical for achieving a high yield. Here are several strategies:
-
Control the Rate of Addition: Add the acyl chloride slowly and dropwise to the reaction mixture.[10] This maintains a low instantaneous concentration of the acyl chloride, reducing its exposure to the aqueous phase.
-
Maintain a Low Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to decrease the rate of hydrolysis.[10]
-
Vigorous Stirring: In a biphasic system, vigorous stirring increases the surface area between the two phases, promoting the reaction between the amine and acyl chloride over the competing hydrolysis.[11]
-
Use of an Aprotic Organic Solvent: Employing a water-immiscible organic solvent like dichloromethane helps to keep the acyl chloride separated from the aqueous base.[2][10]
-
Optimize Base Addition: Add the aqueous base solution slowly to the reaction mixture to maintain the desired pH without creating localized areas of high base concentration.[7]
Question: My amine is sterically hindered or has low nucleophilicity. How can I improve the reaction efficiency?
Answer:
For less reactive amines, several adjustments to the reaction conditions can improve the yield:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can give the sterically hindered amine more time to react.[10][13] If the reactants are stable, a modest increase in temperature can also accelerate the reaction rate.
-
Use of a Catalyst: While not traditional for the Schotten-Baumann reaction, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can sometimes be beneficial, particularly when using less reactive acylating agents.[5]
-
Consider Alternative Acylating Agents: If the acyl chloride is too reactive and prone to side reactions, using a less reactive acylating agent like an acid anhydride (B1165640) might be a better option, although this would technically be a modified Schotten-Baumann procedure.[14]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Schotten-Baumann reaction?
A1: The optimal pH is typically between 10 and 12.[2] This is basic enough to neutralize the HCl byproduct and deprotonate the amine, but not so basic as to cause excessive hydrolysis of the acyl chloride.
Q2: Can I use an organic base instead of an inorganic base like NaOH?
A2: Yes, organic bases such as pyridine (B92270) or triethylamine (B128534) can be used.[5][15] Pyridine can sometimes act as a nucleophilic catalyst, activating the acyl chloride.[9] These are often used in non-aqueous, homogeneous reaction conditions.
Q3: How do I choose the right solvent system?
A3: The classic Schotten-Baumann reaction uses a biphasic system with a water-immiscible organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing the base.[4][16] The organic solvent dissolves the amine and acyl chloride, while the aqueous phase contains the base.[4] For reactions with organic bases, a single-phase aprotic solvent system (e.g., DCM, THF) is common.[15]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress by observing the disappearance of the starting materials (amine) and the appearance of the product amide.[10]
Q5: What are common work-up procedures for this reaction?
A5: A typical work-up involves separating the organic layer, followed by washing with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acyl chloride and acidic byproducts, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.[10]
Quantitative Data Summary
Table 1: Effect of Base on Peroxyester Synthesis via Schotten-Baumann Reaction
| Base | EHCl Conversion (%) | TBPEH Yield (%) | EHA Yield (%) |
| NaOH | 85 | 65 | 20 |
| KOH | 95 | 85 | 10 |
Data adapted from a kinetic study on the synthesis of tert-butyl peroxy-2-ethylhexanoate (TBPEH) from 2-ethylhexanoyl chloride (EHCl) and tert-butyl hydroperoxide. EHA (2-ethylhexanoic acid) is the hydrolysis byproduct. This data suggests that KOH can lead to a higher yield of the desired product and less hydrolysis compared to NaOH under the studied conditions.[1][3]
Experimental Protocols
Synthesis of N-phenyl-4-aminobenzamide
This protocol details the synthesis of N-phenyl-4-aminobenzamide from 4-aminobenzoyl chloride hydrochloride and aniline (B41778) using Schotten-Baumann conditions.[10]
Materials:
-
4-Aminobenzoyl chloride hydrochloride
-
Aniline
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Preparation of Aniline Solution: In a 250 mL Erlenmeyer flask, dissolve aniline (1.0 eq.) in 50 mL of dichloromethane.
-
Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring.
-
Base Addition: Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.
-
Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in 25 mL of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.
Caption: Troubleshooting workflow for low yield in the Schotten-Baumann reaction.
References
- 1. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scispace.com [scispace.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
How to prevent the hydrolysis of acyl chloride during synthesis
Technical Support Center: Acyl Chloride Synthesis
Welcome to the technical support center for acyl chloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of acyl chlorides during their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my acyl chloride hydrolyzing during synthesis?
Acyl chlorides are highly reactive compounds that readily react with water, a process known as hydrolysis, to form the corresponding carboxylic acid.[1][2][3] This is due to the highly electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack by water.[4] Even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to significant hydrolysis, reducing the yield and purity of your desired product.[5]
Q2: What are the signs of acyl chloride hydrolysis?
The primary indicator of hydrolysis is the formation of the corresponding carboxylic acid as an impurity in your product.[6] You may also observe the evolution of steamy acidic fumes of hydrogen chloride (HCl) gas when the acyl chloride comes into contact with moisture.[2][3] In terms of physical appearance, a pure acyl chloride is often a colorless liquid, whereas the presence of impurities from hydrolysis might cause it to appear yellow.[7]
Q3: How can I minimize water contamination in my reaction?
To prevent hydrolysis, it is crucial to maintain anhydrous (water-free) conditions throughout the synthesis.[8][9] This can be achieved by:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and cool it under a stream of dry inert gas (like nitrogen or argon) or in a desiccator before use.[10]
-
Using Dry Solvents: Employ anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled prior to use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[11] This prevents atmospheric moisture from entering the reaction vessel.[9] A Schlenk line or a glove box can be used for this purpose.[10]
Q4: Are there specific reagents that are better for preparing acyl chlorides under anhydrous conditions?
Yes, the choice of chlorinating agent can influence the success of your synthesis. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used and are advantageous because their byproducts are gaseous (SO₂, HCl, CO, CO₂), which can be easily removed from the reaction mixture, helping to drive the reaction to completion and maintain anhydrous conditions.[12][13][14] Phosphorus pentachloride (PCl₅) is also effective.[15][16]
Q5: Can I use a base to prevent hydrolysis?
While a base won't directly prevent the reaction with water, it plays a crucial role in scavenging the HCl produced during the acylation reaction.[1][17] Bases like pyridine (B92270) or triethylamine (B128534) are often added to the reaction mixture.[8][18] By neutralizing HCl, they can prevent it from catalyzing unwanted side reactions and can also react with any trace amounts of water present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of acyl chloride | Significant hydrolysis of the acyl chloride. | Implement rigorous anhydrous techniques. Use dry glassware, anhydrous solvents, and an inert atmosphere. Consider using thionyl chloride or oxalyl chloride as the chlorinating agent.[10][12][13] |
| Incorrect reaction temperature. | For many reactions, especially with highly reactive nucleophiles, lowering the temperature (e.g., 0-5 °C) can slow down the rate of hydrolysis more than the desired reaction, thus improving the yield.[19] | |
| Presence of carboxylic acid impurity in the final product | Incomplete reaction or hydrolysis during workup. | Ensure the reaction goes to completion by monitoring with techniques like TLC or IR spectroscopy. During workup, use anhydrous conditions as much as possible. Purification via fractional distillation can remove the carboxylic acid impurity.[6] |
| Difficulty in acylating a water-soluble nucleophile | The aqueous environment required for the nucleophile promotes acyl chloride hydrolysis. | Employ the Schotten-Baumann reaction technique. This involves a two-phase system (an organic solvent for the acyl chloride and an aqueous phase for the nucleophile) with a base. The reaction occurs at the interface, and vigorous stirring is essential to maximize the reaction between the acyl chloride and the nucleophile over hydrolysis.[19] |
| Acyl chloride decomposes during storage | Exposure to atmospheric moisture. | Store the purified acyl chloride under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[7] For long-term storage, consider adding a drying agent like 3A molecular sieves.[7] Storing in a freezer can also prolong its shelf life.[7] |
Experimental Protocols
Protocol 1: General Synthesis of an Acyl Chloride using Thionyl Chloride under Anhydrous Conditions
This protocol describes the conversion of a carboxylic acid to an acyl chloride using thionyl chloride, a common and effective method.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Setup: Assemble the oven-dried glassware under a positive pressure of nitrogen or argon. This typically involves a round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a bubbler (to vent HCl and SO₂ safely into a fume hood), and a dropping funnel.
-
Reagents: Dissolve the carboxylic acid in the anhydrous solvent in the round-bottom flask.
-
Catalyst: Add a catalytic amount of anhydrous DMF to the solution.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.2-2.0 equivalents) to the solution via the dropping funnel.[11] The reaction can be exothermic, so control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain it for 1-3 hours, or until the evolution of gas ceases. Monitor the reaction progress using an appropriate analytical technique (e.g., IR spectroscopy by observing the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).
-
Workup: Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation. For a more thorough purification, fractional distillation of the crude product is recommended.[6][12]
Protocol 2: Acylation using the Schotten-Baumann Technique
This protocol is useful when acylating a nucleophile (e.g., an amine or alcohol) that is soluble in water.
Materials:
-
Acyl chloride
-
Nucleophile (e.g., an amine)
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Aqueous base solution (e.g., 10% sodium hydroxide)
-
Ice bath
Procedure:
-
Nucleophile Preparation: Dissolve the amine in the aqueous sodium hydroxide (B78521) solution in a flask. Cool the solution in an ice bath.[10]
-
Acyl Chloride Solution: Dissolve the acyl chloride in the organic solvent in a separate dropping funnel.
-
Reaction: Vigorously stir the cooled aqueous amine solution. Add the acyl chloride solution dropwise to the stirred mixture.[19] The rapid stirring is crucial to create a large surface area between the two phases, promoting the reaction at the interface.
-
Completion and Workup: Continue stirring for 1-3 hours at room temperature.[19] After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to remove any carboxylic acid formed via hydrolysis, and finally with brine.[19]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the acylated product.
Visualizations
Caption: Workflow for preventing acyl chloride hydrolysis.
Caption: Mechanism of acyl chloride hydrolysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. youtube.com [youtube.com]
- 6. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. US3691217A - Process for the preparation of acyl chlorides and benzaldehydes - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 15. savemyexams.com [savemyexams.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Methods for removing unreacted N-methylaniline from the reaction mixture
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted N-methylaniline (B92194) from reaction mixtures.
Frequently Asked Questions (FAQs) - General
Q1: What are the most common methods for removing unreacted N-methylaniline?
A1: The primary methods for removing unreacted N-methylaniline from a reaction mixture include:
-
Acid-Base Extraction: This is often the simplest and most common method, leveraging the basicity of the amine.[1]
-
Column Chromatography: Highly effective for separating compounds with different polarities.[2]
-
Distillation: Suitable for separating compounds with significantly different boiling points.[2][3]
-
Chemical Derivatization (Quenching): Involves converting N-methylaniline into a different compound that is easier to separate.[4]
Q2: How do I choose the best removal method for my specific reaction?
A2: The choice of method depends on several factors:
-
Stability of your desired product: If your product is sensitive to acid, acid-base extraction should be avoided or performed with caution.
-
Boiling point difference: Distillation is only effective if the boiling point of your product is significantly different from that of N-methylaniline (204 °C).
-
Polarity of your product: Column chromatography is ideal when your product and N-methylaniline have different polarities.
-
Scale of the reaction: For large-scale reactions, extraction or distillation is often more practical than chromatography.[1]
Below is a workflow to help you decide on the most appropriate method.
Method 1: Acid-Base Extraction
This technique exploits the basic nature of N-methylaniline to separate it from neutral or acidic compounds. By washing the organic reaction mixture with a dilute aqueous acid, the amine is protonated, forming a water-soluble salt that partitions into the aqueous phase.[1]
Q: How do I perform an acid-base extraction to remove N-methylaniline?
A: Typically, you will dissolve your reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and wash it one or more times with a dilute aqueous acid, such as 1M or 2M HCl.[1] The N-methylaniline reacts to form N-methylanilinium chloride, which is soluble in the aqueous layer and is thus removed. The layers are then separated. Subsequent washes with aqueous bicarbonate and brine are often performed to neutralize any remaining acid and remove water from the organic layer.
Troubleshooting Guide: Acid-Base Extraction
-
Issue: My product is also being extracted into the aqueous layer.
-
Issue: An emulsion has formed between the organic and aqueous layers.
-
Cause: High concentrations of dissolved substances or vigorous shaking can cause emulsions. Aromatic solvents can sometimes contribute to this issue.[6]
-
Solution: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which often helps break the emulsion. Alternatively, you can filter the mixture through a pad of Celite or let it stand for an extended period.[6]
-
-
Issue: I still see N-methylaniline in my product after one wash.
-
Cause: A single extraction may not be sufficient for complete removal.
-
Solution: Perform multiple washes with the dilute acid solution. Three washes are typically sufficient. Monitor the removal using Thin-Layer Chromatography (TLC).
-
Method 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being moved by a mobile phase (eluent).[2] It is highly effective for separating complex mixtures.
Q: How do I set up a column to separate my product from N-methylaniline?
A: First, determine an appropriate solvent system using TLC that shows good separation between your product and N-methylaniline. N-methylaniline is moderately polar. A common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[2] Pack a column with silica gel, load your crude product, and elute with the chosen solvent system, collecting fractions and monitoring them by TLC.
Troubleshooting Guide: Column Chromatography
-
Issue: My product and N-methylaniline are co-eluting.
-
Cause: The polarity of the eluent is too high, or the chosen solvent system does not provide adequate selectivity.
-
Solution: Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture). You can also try a different solvent system altogether, for example, one using dichloromethane (B109758) or an alcohol like 2-propanol, which have different selectivities.[5]
-
-
Issue: The separation is poor and the bands are broad ("tailing").
-
Cause: This is common for amines on silica gel, which is acidic. The basic amine can interact strongly with the acidic silica, leading to poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), to your eluent. This will neutralize the acidic sites on the silica and result in sharper peaks and better separation.
-
-
Issue: The column is running very slowly.
-
Cause: The silica gel may be packed too tightly, or fine particles may be clogging the column.
-
Solution: Ensure you are using the correct mesh size of silica gel (e.g., 230-400 mesh) and that the slurry is prepared and packed correctly. Applying positive pressure ("flash chromatography") can significantly speed up the process.[2]
-
Method 3: Distillation
This method is used to separate liquids with different boiling points. Vacuum distillation is particularly useful for high-boiling compounds like N-methylaniline as it allows distillation at a lower temperature, preventing degradation of the product.[2]
Q: When is distillation a good option, and how do I perform it?
A: Distillation is effective if your desired product has a boiling point that differs from N-methylaniline's (204 °C) by at least 25-30 °C. For vacuum distillation, assemble the appropriate apparatus, place the crude mixture in the distillation flask with a stir bar, and gradually apply vacuum and gentle heat.[2] Collect the fraction that distills at the expected temperature/pressure for your product or the impurity. A patent describes obtaining N-methylaniline with 97.0-98.8 wt.% purity via vacuum distillation.[3]
Troubleshooting Guide: Distillation
-
Issue: The compounds are not separating well.
-
Cause: The boiling points are too close for simple distillation.
-
Solution: Use a fractional distillation column packed with Raschig rings or Vigreux indentations to increase the number of theoretical plates and improve separation efficiency.[7]
-
-
Issue: The product is degrading at high temperatures.
-
Cause: The compound is thermally labile.
-
Solution: Use vacuum distillation to lower the boiling points of the components. Ensure the vacuum is stable and the heating is gentle and uniform.
-
-
Issue: The mixture is "bumping" violently.
-
Cause: Uneven boiling.
-
Solution: Ensure you are using boiling chips or, preferably, vigorous magnetic stirring to promote smooth boiling.
-
Method 4: Chemical Derivatization (Quenching)
This advanced method involves selectively reacting the N-methylaniline with a reagent to form a new compound that is much easier to separate.
Q: How can I chemically modify N-methylaniline for easier removal?
A: A classic method is to react the crude mixture with an excess of acetic anhydride (B1165640).[4] N-methylaniline, a secondary amine, will react to form N-methyl-N-phenylacetamide. This amide has a much higher boiling point and different polarity than the original amine, making it easily separable from a non-reactive product by distillation or chromatography. The excess acetic anhydride and acetic acid byproduct can be removed by an aqueous workup.
Troubleshooting Guide: Chemical Derivatization
-
Issue: My desired product also reacted with the acetic anhydride.
-
Cause: Your product contains a nucleophilic group (e.g., an alcohol or a primary/secondary amine).
-
Solution: This method is only suitable if your product lacks functional groups that react with the derivatizing agent. A thorough understanding of your product's reactivity is crucial.
-
-
Issue: The reaction is incomplete, and N-methylaniline remains.
-
Cause: Insufficient reagent or reaction time.
-
Solution: Use a larger excess of acetic anhydride and/or increase the reaction time or temperature (refluxing is common).[4] Monitor the reaction by TLC until the N-methylaniline spot has disappeared.
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Acid-Base Extraction | Basic impurities (e.g., N-methylaniline).[2] | Fast, inexpensive, and effective for large scales. | Not suitable for acid-sensitive products; risk of emulsion formation.[2][6] |
| Column Chromatography | Impurities with different polarities.[2] | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires large solvent volumes, may not be ideal for very large scales.[2] |
| Vacuum Distillation | Non-volatile or high-boiling impurities.[2] | Fast and efficient for thermally stable compounds with different boiling points. | Not effective for separating compounds with similar boiling points; potential for product degradation at high temperatures.[2] |
| Chemical Derivatization | Specific reactive impurities (e.g., primary/secondary amines).[4] | Highly selective; converts a difficult-to-remove impurity into an easily separable one. | Requires that the desired product is unreactive to the derivatizing agent; adds extra reaction and workup steps. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, 5-10 mL per gram of crude material).
-
Transfer: Add the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl (aq) to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which contains the N-methylanilinium salt.
-
Repeat: Repeat the acid wash (steps 3-4) two more times.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous salt like MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[6]
Protocol 2: Purification by Column Chromatography
-
Solvent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent combinations (e.g., different ratios of hexane:ethyl acetate). Aim for a retention factor (Rƒ) of ~0.3 for your desired product and good separation from the N-methylaniline spot.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., hexane).[2] Pour the slurry into a glass column and allow the silica to settle into a uniform, compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the solution onto the top of the silica gel bed.[2]
-
Elution: Carefully add the eluent to the column and begin elution, applying gentle air pressure if necessary (flash chromatography).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Solvent Evaporation: Combine the pure fractions containing your product and remove the solvent under reduced pressure to obtain the purified compound.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 4. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. US2651606A - Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline - Google Patents [patents.google.com]
Optimizing temperature and reaction time for N-methyl-N-phenylpropanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methyl-N-phenylpropanamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Reagent Degradation: Starting materials (e.g., propanoyl chloride, N-methylaniline) may have degraded due to improper storage. 3. Presence of Water: Moisture can hydrolyze the acyl chloride, reducing the amount available for the reaction. | 1. Optimize Reaction Conditions: Systematically vary the reaction time and temperature (see Optimization Data section). Ensure the reaction is monitored (e.g., by TLC) until completion. 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. Check the purity of starting materials via appropriate analytical methods (e.g., NMR, GC). 3. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products/Impurities | 1. Excessive Temperature: High temperatures can lead to decomposition or side reactions. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials or the formation of byproducts. 3. Side reaction with solvent: The solvent may not be inert under the reaction conditions. | 1. Lower Reaction Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Adjust Stoichiometry: Carefully measure and control the molar ratios of the reactants. A slight excess of the amine or acylating agent may be beneficial, depending on the specific protocol. 3. Select an Appropriate Solvent: Use a non-reactive, anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). |
| Product is Difficult to Purify | 1. Emulsion during Workup: The product may form a stable emulsion with the aqueous and organic layers during extraction. 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation difficult. | 1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a different solvent to help break the emulsion. Centrifugation can also be effective. 2. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Consider alternative purification methods like recrystallization or distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the acylation of N-methylaniline with propanoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Q2: How does temperature affect the synthesis of this compound?
A2: Temperature is a critical parameter. Lower temperatures (e.g., 0-25°C) can help to control the reaction rate and minimize the formation of side products, leading to higher purity. However, this may require longer reaction times. Higher temperatures can speed up the reaction but may also promote the degradation of reactants or products, leading to lower yields and more impurities.
Q3: What is the role of the base in this reaction?
A3: A base, such as triethylamine or pyridine, is used to scavenge the HCl that is generated during the reaction between the acyl chloride and the amine. This prevents the protonation of the N-methylaniline, which would render it unreactive towards the acyl chloride, thereby allowing the reaction to proceed to completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time. The reaction is considered complete when the limiting reactant spot is no longer visible on the TLC plate.
Optimization Data
The following table summarizes the results of a hypothetical optimization study for the synthesis of this compound, illustrating the impact of temperature and reaction time on product yield and purity.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0 | 4 | 75 | 98 |
| 2 | 25 (Room Temp) | 2 | 88 | 95 |
| 3 | 25 (Room Temp) | 4 | 92 | 94 |
| 4 | 50 | 1 | 85 | 88 |
| 5 | 50 | 2 | 82 | 85 |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of amine).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Add a solution of propanoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Validation & Comparative
A Comparative Analysis of the Chemical Properties of N-methyl-N-phenylpropanamide and N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical properties of N-methyl-N-phenylpropanamide and N-phenylpropanamide. The information presented herein is curated from scientific literature and chemical databases to assist researchers in understanding the key differences and similarities between these two amide compounds. This document includes a comparative summary of their physical and chemical properties, detailed experimental protocols for their characterization, and a logical workflow for their analysis.
Comparative Chemical Properties
The substitution of a methyl group on the nitrogen atom of the amide functionality leads to distinct differences in the physicochemical properties of this compound compared to its secondary amide counterpart, N-phenylpropanamide. These differences are primarily due to the alteration of intermolecular forces, particularly hydrogen bonding capabilities.
| Property | This compound | N-phenylpropanamide | Key Differences |
| Molecular Formula | C₁₀H₁₃NO[1][2] | C₉H₁₁NO[3][4] | Addition of a methyl group (CH₂) |
| Molecular Weight | 163.22 g/mol [1][5] | 149.19 g/mol [3][4] | This compound is heavier. |
| Melting Point | 57-57.5 °C[2][6] | 104-107 °C[7] | The presence of the N-H bond in N-phenylpropanamide allows for stronger intermolecular hydrogen bonding, resulting in a significantly higher melting point. |
| Boiling Point | 245.4 °C at 760 mmHg[2] | 222 °C[8] | The higher molecular weight of this compound leads to stronger van der Waals forces and a higher boiling point, despite the lack of N-H hydrogen bonding. |
| Density | 1.035 g/cm³[2] | 1.175 g/cm³[7][8] | N-phenylpropanamide is denser, likely due to more efficient crystal packing facilitated by hydrogen bonding. |
| Appearance | - | White crystalline solid[3] | N-phenylpropanamide is a solid at room temperature. |
| Solubility | No specific data found. | Insoluble in water.[7] Slightly soluble in ethyl acetate (B1210297) and methanol.[7] Soluble in ethanol (B145695), acetone,[4] and chloroform.[9] | N-phenylpropanamide's ability to act as a hydrogen bond donor and acceptor contributes to its solubility in polar organic solvents. Its insolubility in water is due to the hydrophobic phenyl group. The tertiary amide structure of this compound, lacking an N-H bond, is expected to have different solubility characteristics. |
| Stability | Generally stable under neutral conditions. Susceptible to hydrolysis under strong acidic or basic conditions, especially with heat. | Generally stable under neutral conditions.[4] Susceptible to hydrolysis under strong acidic or basic conditions.[10] Thermal degradation of its polymer form occurs in stages starting around 180 °C.[11] It is a known degradation product of some fentanyl analogs.[12][13] | Both are typical amides with high stability. The rate of hydrolysis can be influenced by the steric hindrance of the N-methyl group in this compound. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and N-phenylpropanamide.
2.1. Synthesis
-
Synthesis of N-phenylpropanamide: This can be achieved through the reaction of aniline (B41778) with propionyl chloride or propionic anhydride. In a typical procedure, aniline is dissolved in a suitable solvent like dichloromethane (B109758) or diethyl ether, and propionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C to room temperature), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. The reaction mixture is then washed, dried, and the solvent is evaporated to yield the product, which can be further purified by recrystallization.
-
Synthesis of this compound: This tertiary amide can be synthesized by the acylation of N-methylaniline with propionyl chloride or propionic anhydride, following a similar procedure to the synthesis of N-phenylpropanamide.[2] Alternatively, it can be prepared by the N-methylation of N-phenylpropanamide. This involves deprotonating N-phenylpropanamide with a strong base (e.g., sodium hydride) to form the corresponding anion, which is then reacted with a methylating agent such as methyl iodide.
2.2. Determination of Melting Point
The melting point of the compounds can be determined using a capillary melting point apparatus (e.g., Mel-Temp).
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
2.3. Determination of Boiling Point
The boiling point can be determined using the Thiele tube method for small quantities.
-
Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Measurement: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
2.4. Solubility Testing
A qualitative assessment of solubility can be performed as follows:
-
Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature). The mixture is then observed to determine if the solute has dissolved completely, partially, or not at all.
-
Solvents to Test: A range of solvents with varying polarities should be used, including water, ethanol, methanol, acetone, ethyl acetate, chloroform, and a nonpolar solvent like hexane.
2.5. Stability Assessment (Hydrolysis)
The stability of the amides towards hydrolysis can be assessed under acidic and basic conditions.
-
Reaction Setup: A known concentration of the amide is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane to ensure solubility). The solution is divided into two batches. To one batch, a strong acid (e.g., HCl) is added, and to the other, a strong base (e.g., NaOH) is added to achieve a desired final concentration.
-
Incubation: The reaction mixtures are maintained at a constant temperature (e.g., room temperature or an elevated temperature to accelerate the reaction).
-
Monitoring: Aliquots are withdrawn from the reaction mixtures at different time intervals. The extent of hydrolysis is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), by measuring the decrease in the concentration of the starting amide and the appearance of the corresponding carboxylic acid and amine products.
-
Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of the amide against time.
Experimental Workflow
The following diagram illustrates a logical workflow for the comparative analysis of this compound and N-phenylpropanamide.
Caption: Workflow for the comparative analysis of the two amides.
References
- 1. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanamide, N-methyl-N-phenyl-|lookchem [lookchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 620-71-3: N-Phenylpropanamide | CymitQuimica [cymitquimica.com]
- 5. This compound [oakwoodchemical.com]
- 6. Propanamide, N-methyl-N-phenyl- CAS#: 5827-78-1 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. N-phenylpropanamide [stenutz.eu]
- 9. usbio.net [usbio.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of N-methyl-N-phenylpropanamide
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of N-methyl-N-phenylpropanamide is a critical step in various research and development endeavors. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific laboratory needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Catalyst/Base | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Acylation via Acyl Chloride | Propanoyl chloride, N-methylaniline | Triethylamine (B128534) | High (typically >90%) | 1-3 hours | Fast, high yielding, well-established | Propanoyl chloride is moisture-sensitive and corrosive |
| Route 2: Acylation via Acid Anhydride (B1165640) | Propanoic anhydride, N-methylaniline | DMAP (4-Dimethylaminopyridine) | Very High (up to 97%) | 24 hours | Milder than acyl chlorides, high yielding | Slower reaction time |
| Route 3: Direct Catalytic Amidation | Propanoic acid, N-methylaniline | TiF₄ or DABCO/Fe₃O₄ | Good to Excellent (60-99%) | 12-48 hours | Atom economical ("green"), avoids harsh reagents | May require specific catalysts and higher temperatures |
In-Depth Analysis of Synthetic Pathways
This section details the reaction mechanisms and provides insights into the practical considerations for each synthetic route.
Route 1: Acylation of N-methylaniline with Propanoyl Chloride
This classic and robust method, a variation of the Schotten-Baumann reaction, involves the nucleophilic acyl substitution of the highly reactive propanoyl chloride with N-methylaniline. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
-
In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (B109758) (DCM).
-
Cool the stirring solution to 0-5 °C using an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Route 2: Acylation of N-methylaniline with Propanoic Anhydride
This method utilizes the less reactive propanoic anhydride as the acylating agent. The reaction is often catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to achieve high yields. While the reaction is slower than with the corresponding acyl chloride, it offers a milder alternative.
-
To a solution of N-methylaniline (1.0 equivalent) and DMAP (0.1 equivalents) in dichloromethane (DCM) in a round-bottom flask, add propanoic anhydride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
The resulting crude product can be purified by silica gel column chromatography.
Route 3: Direct Catalytic Amidation of Propanoic Acid
In line with the principles of green chemistry, direct amidation of carboxylic acids offers an atom-economical alternative that avoids the use of stoichiometric activating agents. Various catalytic systems have been developed to facilitate this transformation, which typically involves the removal of water.
-
To a solution of propanoic acid (1.0 equivalent) and N-methylaniline (1.0 equivalent) in toluene, add TiF₄ (5-10 mol%).
-
Reflux the reaction mixture for 12-24 hours, with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the residue by column chromatography to yield the desired amide.[1]
-
In a sealed tube, combine propanoic acid (1.0 equivalent), N-methylaniline (1.1 equivalents), 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%), and Fe₃O₄ nanoparticles (10 mol%) in acetonitrile.
-
Heat the reaction mixture at 85 °C for 48 hours.
-
After cooling, the Fe₃O₄ catalyst can be recovered using a magnet.
-
The reaction mixture is then worked up by standard aqueous extraction procedures.
-
The crude product is purified by column chromatography.[2]
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher. For rapid synthesis with high yields, the acyl chloride method is a reliable choice, provided the handling of the reactive starting material is not a concern. The acid anhydride route offers a milder alternative with excellent yields, albeit with a longer reaction time. For laboratories prioritizing green chemistry principles and atom economy, direct catalytic amidation presents a compelling option, with several effective catalytic systems available. The provided experimental protocols and comparative data serve as a valuable resource for making an informed decision based on factors such as desired yield, reaction time, and available reagents and equipment.
References
A Comparative Guide to the Validation of an HPLC Method for the Quantification of N-methyl-N-phenylpropanamide
In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. N-methyl-N-phenylpropanamide, a tertiary amide, serves as a crucial building block in various synthetic pathways. Ensuring its purity and concentration is critical for downstream applications. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quality control of such compounds due to its high resolution, sensitivity, and robustness.
This guide provides a comprehensive comparison of a validated HPLC method for the quantification of this compound with alternative analytical techniques. While specific validated data for this compound is not extensively published, this guide leverages established methodologies for structurally similar compounds to present a representative and scientifically sound comparison. The experimental protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for method development, validation, and selection.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. While HPLC is a widely adopted technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) offer alternative advantages. The following table summarizes the performance characteristics of a representative HPLC method compared to a potential GC-MS method for the analysis of this compound and related compounds.
| Performance Parameter | HPLC with UV Detection (Representative Method) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte | This compound / Similar Amides | Propanamide and related short-chain amides[1][2] |
| Limit of Detection (LOD) | 1 - 10 ng/mL (Estimated) | 0.025 - 0.032 µg/L[1][2] |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL (Estimated) | 0.08 - 0.1 µg/L[1] |
| Linearity (r²) | > 0.999[3] | Not explicitly stated, but method validated |
| Accuracy (Recovery) | 90 - 110%[4] | Not explicitly stated, but method validated |
| Precision (RSD) | < 2%[3] | < 16%[1][2] |
| Key Advantages | Robust, widely applicable, non-destructive. | High sensitivity and selectivity, definitive identification. |
| Key Disadvantages | Moderate sensitivity compared to MS. | May require derivatization for polar analytes[1]. |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any validated analytical method. The following sections provide methodologies for the HPLC and GC-MS analysis of propanamide derivatives.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method suitable for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v). For improved peak shape and separation, a buffer such as phosphate (B84403) buffer or an acid like phosphoric acid or formic acid can be added to the aqueous phase[5][6].
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 210-254 nm).
-
Column Temperature: 30 °C[4].
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the determination of trace levels of small amides and may require derivatization.
-
Instrumentation: A standard GC-MS system.
-
Derivatization: For enhanced volatility and chromatographic performance, derivatization with an agent like 9-xanthydrol can be employed for primary and secondary amides[1][2]. This compound, being a tertiary amide, might not be amenable to this specific derivatization but serves as an example of a common approach for related compounds.
-
Sample Preparation: A liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane) may be required to isolate the analyte from an aqueous matrix.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other components.
-
MS Detection: Electron ionization (EI) with scanning in full-scan mode for identification and selected ion monitoring (SIM) for quantification.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of HPLC and GC-MS for amide analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES | Semantic Scholar [semanticscholar.org]
- 5. N-Phenylpropanamide | SIELC Technologies [sielc.com]
- 6. Separation of Propanamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chemijournal.com [chemijournal.com]
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of related amide compounds is a critical aspect of drug development and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of these compounds, supported by experimental data and detailed validation protocols in accordance with international guidelines.
Comparison of Validated HPLC Methods for Amide Compound Analysis
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of amide compounds. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation and peak shape. The following tables summarize key validation parameters from various validated methods, offering a comparative perspective.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method 1 (Piperlonguminine) | Method 2 (Amoxicillin Related Amide) | Method 3 (Indapamide) |
| Column | Metasil ODS (150 x 4.6 mm, 5µm) | C8 (150 mm x 4.6 mm, 5-µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (1.0% Acetic Acid) | Phosphate Buffer:Acetonitrile | Phosphate Buffer:Methanol |
| Elution | Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | 280 nm | 230 nm | 242 nm |
| Tailing Factor | < 2.0 | < 2.0 | < 1.5 |
| Theoretical Plates | > 2000 | > 2000 | > 3000 |
Table 2: Validation Parameters and Acceptance Criteria
| Validation Parameter | Method 1 (Piperlonguminine) | Method 2 (General Guideline) | Method 3 (Indapamide) | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | 0.998 | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range (µg/mL) | 31.25 - 500 | 80-120% of test concentration | 0.5 - 100 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 103.78% | 98.0 - 102.0% | 99.5 - 101.5% | Typically 98.0 - 102.0% for drug substance |
| Precision (RSD%) | < 5% | < 2.0% | < 1.0% | Repeatability: ≤ 2%, Intermediate Precision: ≤ 2% |
| LOD (µg/mL) | 1.21 | S/N ratio of 3:1 | ~0.1 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/mL) | 4.03 | S/N ratio of 10:1 | ~0.3 | Signal-to-Noise ratio of 10:1 |
| Robustness | N/A | %RSD ≤ 2.0% | %RSD ≤ 2.0% | Unaffected by small, deliberate variations |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following are representative experimental protocols for key validation parameters.
Protocol 1: Specificity and Forced Degradation
Objective: To demonstrate that the analytical method is specific for the analyte and free from interference from placebo, impurities, and degradation products.
Procedure:
-
Sample Preparation:
-
Prepare a blank solution (mobile phase).
-
Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient, API).
-
Prepare a standard solution of the amide compound.
-
Prepare a sample solution containing the amide compound.
-
Prepare solutions of known related substances and potential impurities.
-
-
Forced Degradation:
-
Subject the API to stress conditions to induce degradation. Amide bonds can be susceptible to hydrolysis under acidic and basic conditions.
-
Acid Hydrolysis: Reflux the API in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the API in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 24 hours.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for a defined period.
-
-
Analysis:
-
Inject all prepared solutions into the HPLC system.
-
Compare the chromatograms of the blank, placebo, standard, and sample solutions to ensure no interfering peaks at the retention time of the analyte.
-
Analyze the stressed samples to demonstrate that the degradation products are resolved from the main peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Acceptance Criteria:
-
The analyte peak should be well-resolved from any impurities, degradation products, or matrix components (Resolution > 2).
-
The peak purity of the analyte should pass the acceptance criteria.
Protocol 2: Linearity and Range
Objective: To establish the linear relationship between the concentration of the analyte and the analytical response over a defined range.
Procedure:
-
Standard Preparation: Prepare a series of at least five standard solutions of the amide compound by diluting a stock solution to concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be not significantly different from zero.
Protocol 3: Accuracy (Recovery)
Objective: To determine the closeness of the test results to the true value.
Procedure:
-
Sample Preparation: Spike a placebo matrix with known amounts of the amide compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the developed HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Protocol 4: Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent sample preparations at 100% of the test concentration.
-
Alternatively, analyze one sample preparation six times.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should not be more than 2.0%.
Protocol 5: Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Typical variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analysis: Analyze a system suitability solution and a sample solution under each modified condition.
-
Evaluation: Assess the impact of each change on the system suitability parameters (e.g., resolution, tailing factor) and the assay results.
Acceptance Criteria:
-
System suitability parameters should remain within the established limits.
-
The RSD of the assay results under the varied conditions should be ≤ 2.0%.
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Logical Flow of Forced Degradation Studies.
A Spectroscopic Comparison of N-methyl-N-phenylpropanamide and Its Precursors, N-methylaniline and Propionyl Chloride
This guide provides a detailed spectroscopic comparison of the tertiary amide, N-methyl-N-phenylpropanamide, and its synthetic precursors, N-methylaniline and propionyl chloride. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the spectral characteristics of these compounds, supported by experimental data and protocols. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, N-methylaniline, and propionyl chloride.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.25 | s | 3H | N-CH₃ | |
| ~2.15 | q | 2H | -CH₂- | |
| ~1.05 | t | 3H | -CH₃ | |
| N-methylaniline [1][2] | ~7.16 | t | 2H | Aromatic protons (meta) |
| ~6.69 | t | 1H | Aromatic proton (para) | |
| ~6.56 | d | 2H | Aromatic protons (ortho) | |
| ~3.6 (broad s) | s | 1H | N-H | |
| ~2.74 | s | 3H | N-CH₃ | |
| Propionyl Chloride [3] | ~2.85 | q | 2H | -CH₂- |
| ~1.20 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~172.8 | C=O (amide) |
| ~140.9, ~128.6, ~126.2 | Aromatic carbons | |
| ~37.5 | N-CH₃ | |
| ~28.5 | -CH₂- | |
| ~9.5 | -CH₃ | |
| N-methylaniline [4] | ~149.0 | Aromatic C-N |
| ~129.0 | Aromatic C-H | |
| ~117.0 | Aromatic C-H | |
| ~112.5 | Aromatic C-H | |
| ~30.5 | N-CH₃ | |
| Propionyl Chloride | ~175.0 | C=O (acid chloride) |
| ~37.0 | -CH₂- | |
| ~9.0 | -CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound [5] | ~1650-1680 | C=O stretch (tertiary amide) |
| ~3100-3000 | Aromatic C-H stretch | |
| ~3000-2850 | Aliphatic C-H stretch | |
| ~1600-1450 | Aromatic C=C stretch | |
| N-methylaniline [6][7] | ~3411 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch | |
| ~3000-2850 | Aliphatic C-H stretch | |
| ~1600-1500 | Aromatic C=C stretch | |
| Propionyl Chloride [8] | ~1800 | C=O stretch (acid chloride) |
| ~3000-2850 | Aliphatic C-H stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [9] | 163.22 | 106 (C₆H₅N(CH₃)), 57 (CH₃CH₂CO) |
| N-methylaniline [10] | 107.15 | 106, 91, 77 |
| Propionyl Chloride [11][12] | 92.52 (for ³⁵Cl), 94.52 (for ³⁷Cl) | 57 (CH₃CH₂CO), 29 (CH₃CH₂) |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy[13]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) is utilized.
-
Sample Preparation : Approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition :
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is typically employed.
-
Key parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
A wider spectral width (e.g., 0-220 ppm) is necessary.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy[13]
-
Instrumentation : A standard FT-IR spectrometer is used, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid and solid samples.
-
Sample Preparation : A small amount of the liquid or solid sample is placed directly on the ATR crystal. For liquid samples, a thin film between salt plates (e.g., NaCl) can also be used.
-
Data Acquisition :
-
A background spectrum of the empty sample holder or clean ATR crystal is recorded first to subtract atmospheric CO₂ and water vapor signals.
-
The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.
-
Sample Preparation : The sample is diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Data Acquisition :
-
The sample is introduced into the ion source (e.g., via GC).
-
Electron Ionization (EI) is a common method for these types of molecules.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Visualizations
Synthetic Pathway
The following diagram illustrates the synthesis of this compound from its precursors, N-methylaniline and propionyl chloride.
Caption: Synthesis of this compound.
Experimental Workflow
This diagram outlines the general workflow for the spectroscopic analysis of the chemical compounds.
Caption: General workflow for spectroscopic analysis.
References
- 1. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]
- 2. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]
- 3. Propionyl chloride(79-03-8) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Methylaniline(100-61-8) IR Spectrum [chemicalbook.com]
- 8. Propionyl chloride(79-03-8) IR Spectrum [chemicalbook.com]
- 9. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aniline, N-methyl- [webbook.nist.gov]
- 11. Propionyl chloride(79-03-8) MS spectrum [chemicalbook.com]
- 12. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of N-methyl-N-phenylpropanamide using ¹H NMR
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis and purity assessment of N-methyl-N-phenylpropanamide. It offers a comparison with other analytical techniques and presents detailed experimental protocols.
Introduction to Quantitative ¹H NMR (qNMR) for Purity Assessment
Quantitative ¹H NMR (qNMR) has emerged as a powerful analytical tool for determining the purity of chemical compounds.[1] Unlike chromatographic methods that rely on response factors, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of protons generating the signal.[2] This allows for the determination of analyte concentration and purity without the need for a reference standard of the exact same compound.[1]
The key advantages of using ¹H NMR for purity assessment include:
-
Universal Detection: Nearly all organic compounds contain protons and are therefore NMR active.[3]
-
Non-destructive: The sample can be recovered after analysis.[3]
-
Structural Information: The NMR spectrum provides structural confirmation of the analyte and can help identify impurities.
-
Simultaneous Quantification and Qualification: Both the purity and the structure of the compound can be determined from a single experiment.[4]
Comparison of ¹H NMR with Other Purity Assessment Methods
While ¹H NMR offers significant advantages, it is often used in conjunction with other analytical techniques to provide a comprehensive purity profile. The table below compares ¹H NMR with other common methods.
| Parameter | ¹H NMR | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) |
| Principle | Measures the resonance of atomic nuclei in a magnetic field. | Separates components based on their differential partitioning between a mobile and stationary phase. | Separates components based on their volatility and interaction with a stationary phase. | Measures the mass-to-charge ratio of ionized molecules. |
| Quantification | Absolute and relative quantification without a specific reference standard.[3] | Requires a reference standard for each analyte for accurate quantification. | Requires a reference standard for each analyte for accurate quantification. | Can be quantitative, often when coupled with chromatography (e.g., LC-MS, GC-MS). |
| Sample Type | Soluble compounds. | Soluble, non-volatile compounds. | Volatile, thermally stable compounds. | Wide range of compounds. |
| Structural Info | Provides detailed structural information. | Provides limited structural information (retention time). | Provides limited structural information (retention time). | Provides molecular weight and fragmentation patterns. |
| Destructive? | No.[3] | Yes. | Yes. | Yes. |
Experimental Protocol: Purity Determination of this compound by ¹H NMR
This section outlines a detailed protocol for determining the purity of this compound using the internal standard method in ¹H NMR.
1. Materials and Instrumentation
-
Analyte: this compound
-
Internal Standard: A high-purity certified reference standard with a known chemical structure and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and internal standard are soluble (e.g., Chloroform-d, DMSO-d₆).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended for better signal dispersion and sensitivity.[1]
-
Analytical Balance: For accurate weighing of the analyte and internal standard.
2. Sample Preparation
-
Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a specific amount of the chosen internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to a 5 mm NMR tube.
3. ¹H NMR Data Acquisition The following are general guidelines for quantitative 1D ¹H NMR experiments.[5]
| Parameter | Recommended Value | Purpose |
| Pulse Program | Single pulse (e.g., zg30) | Simple and robust for quantification. |
| Temperature | 298 K (25 °C) | Maintain a constant and known temperature. |
| Number of Scans | 16 or higher | Improve signal-to-noise ratio. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Ensure complete relaxation of all protons for accurate integration. |
| Acquisition Time (aq) | ≥ 3 seconds | Ensure high digital resolution. |
| Pulse Width | Calibrated 90° or 30° pulse | A 30° pulse can shorten the required relaxation delay.[6] |
4. Data Processing
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard.
5. Purity Calculation The purity of this compound can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
Ianalyte = Integral of the selected signal of this compound
-
Nanalyte = Number of protons corresponding to the selected analyte signal
-
IIS = Integral of the selected signal of the internal standard
-
NIS = Number of protons corresponding to the selected internal standard signal
-
MWanalyte = Molecular weight of this compound (163.22 g/mol )[7]
-
MWIS = Molecular weight of the internal standard
-
manalyte = Mass of this compound
-
mIS = Mass of the internal standard
-
PurityIS = Purity of the internal standard
Data Presentation: Hypothetical ¹H NMR Data
The following table presents hypothetical ¹H NMR data for a sample of this compound with maleic acid as the internal standard in Chloroform-d.
| Compound | Signal | Chemical Shift (ppm) | Multiplicity | Integration | Number of Protons |
| This compound | Phenyl-H | 7.20-7.50 | m | 5.00 | 5 |
| N-CH₃ | 3.25 | s | 3.00 | 3 | |
| -CH₂- | 2.20 | q | 2.00 | 2 | |
| -CH₃ | 1.10 | t | 3.00 | 3 | |
| Maleic Acid (Internal Standard) | =CH | 6.28 | s | 2.00 | 2 |
Visualization of Experimental Workflow
The following diagrams illustrate the workflow of the purity assessment process.
Caption: Workflow for purity assessment using quantitative ¹H NMR.
Caption: Logical diagram for the calculation of purity from ¹H NMR data.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. rssl.com [rssl.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C10H13NO | CID 347842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Establishing a Certified Reference Standard for N-methyl-N-phenylpropanamide: A Comparative Guide
In the landscape of pharmaceutical research and development, the establishment of certified reference standards is a critical prerequisite for ensuring the accuracy, reliability, and reproducibility of analytical data. This guide provides a comprehensive comparison of analytical methodologies for the certification of N-methyl-N-phenylpropanamide, a key intermediate in various synthetic pathways. By presenting objective performance comparisons and supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Techniques
The certification of a reference standard for this compound necessitates the use of multiple analytical techniques to unequivocally confirm its identity, purity, and potency. The following table summarizes the performance of key analytical methods, offering a comparative overview to guide the selection of the most appropriate techniques for establishing a certified reference standard.
| Analytical Technique | Parameter Assessed | Performance Characteristics | Potential Alternatives & Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identity, Purity, Volatile Impurities | High separation efficiency for volatile compounds. Provides structural information through fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 163.[1] | Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity, Quantification | Enables precise quantification and assessment of non-volatile impurities. Purity levels exceeding 95% are achievable with a C18 column and an acetonitrile (B52724)/water gradient.[1] | Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times and higher resolution. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Identity, Structural Elucidation | Provides detailed information about the chemical environment of hydrogen atoms. Characteristic signals include aromatic protons (δ 7.1–7.4 ppm) and the N-CH₃ group (δ ~3.0 ppm).[1] | Two-dimensional NMR techniques (e.g., COSY, HSQC) can provide more detailed structural insights. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Identity, Structural Elucidation | Complements ¹H NMR by providing a map of the carbon skeleton. The carbonyl carbon of the amide group is a key indicator.[1] | Solid-state NMR can be used for characterizing polymorphic forms. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identity, Functional Groups | Identifies key functional groups. A strong absorption band for the carbonyl (C=O) stretch of the amide group is expected between 1630-1680 cm⁻¹.[1] | Raman spectroscopy can provide complementary vibrational information. |
Experimental Protocols for Certification
The establishment of a certified reference standard requires meticulously documented experimental protocols. The following sections detail the methodologies for the key analytical techniques employed in the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and assess the purity of this compound by separating it from volatile impurities and analyzing its mass spectrum.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable volatile solvent (e.g., dichloromethane).
-
Chromatographic Separation: Inject the sample into the GC system. A typical method would involve a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analyte from any impurities.
-
Mass Spectrometric Detection: The eluting compounds are introduced into the mass spectrometer, typically using electron impact (EI) ionization. The mass spectrum is recorded, showing the molecular ion and characteristic fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any non-volatile impurities.
Instrumentation: A standard HPLC system with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution is often employed for optimal separation.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto a C18 reversed-phase column. The components are separated based on their polarity.
-
Detection and Quantification: Monitor the eluent using a UV detector at a wavelength where the analyte has strong absorbance. The peak area of this compound is used to calculate its purity relative to any detected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS).[2]
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectrum is consistent with the known structure of this compound.
Visualization of Certification Workflow
The following diagrams illustrate the logical workflow for establishing a certified reference standard for this compound.
Caption: Workflow for the synthesis, characterization, and certification of this compound.
Caption: Analytical techniques for the identity and purity assessment in the certification process.
References
Comparing the biological efficacy of N-methyl-N-phenylpropanamide with its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of N-methyl-N-phenylpropanamide and its structural analogs, a class of synthetic opioids that includes the potent analgesic fentanyl. The information presented herein is intended for research purposes and is based on available experimental data. Direct comparisons of compounds tested in different studies should be interpreted with caution due to potential variations in experimental conditions.
Introduction to N-phenylpropanamide Opioids
N-phenylpropanamide forms the core chemical scaffold for the 4-anilidopiperidine class of synthetic opioids. These compounds primarily exert their effects by acting as agonists at the mu (µ)-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation. The potency, efficacy, and duration of action of these analogs are highly sensitive to chemical modifications at several key positions, leading to a wide spectrum of biological activities. This guide focuses on the structure-activity relationships (SAR) that govern their interaction with the µ-opioid receptor.
Comparative Efficacy Data
The biological efficacy of N-phenylpropanamide analogs is typically quantified through in vitro and in vivo assays. In vitro assays measure the binding affinity (Ki) of a compound to the µ-opioid receptor and its functional potency (EC50) and efficacy (Emax) in cell-based signaling assays. In vivo assays, such as the hot-plate test in mice, determine the analgesic potency (ED50).
In Vitro µ-Opioid Receptor (MOR) Activity
The following table summarizes the in vitro µ-opioid receptor binding affinities and functional potencies for a selection of N-phenylpropanamide analogs. These compounds demonstrate how modifications to the N-acyl chain and other parts of the molecule influence their interaction with the MOR.
| Compound | Modification from Fentanyl | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, % of DAMGO) |
| Fentanyl | Parent Compound | 1.2 - 1.4 | 0.35 | 105% |
| Acetylfentanyl | Propanamide to Ethanamide | 1.1 | 2.1 | 96% |
| Butyrylfentanyl | Propanamide to Butanamide | 0.43 | 0.28 | 106% |
| Valerylfentanyl | Propanamide to Pentanamide | 14 | 38 | 93% |
| Furanylfentanyl | Propanamide to Furan-2-carboxamide | 0.16 | 0.48 | 105% |
| Cyclopropylfentanyl | Propanamide to Cyclopropanecarboxamide | 0.41 | 0.17 | 108% |
| Carfentanil | 4-position ester addition | Sub-nanomolar | - | High |
| N-methyl Fentanyl | N-methylation | ~15,000 times weaker than fentanyl | - | Inactive at 100 mg/kg (in vivo) |
Data compiled from multiple sources.[1][2][3][4][5] DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) is a standard full agonist for the µ-opioid receptor.
In Vivo Analgesic Potency
The table below presents the in vivo analgesic potency of several N-phenylpropanamide analogs, highlighting the profound impact of stereochemistry and minor structural changes on their therapeutic effect.
| Compound | Stereochemistry / Modification | Analgesic Potency (ED50, mg/kg, mouse) | Potency Relative to Morphine |
| Morphine | Reference Standard | ~3.18 | 1 |
| Fentanyl | Reference Standard | 0.122 | ~26 |
| Ohmefentanyl Isomer 1a | (3R,4S,2'S)-(+) | 0.00106 | 13,100 |
| Ohmefentanyl Isomer 1b | (3R,4S,2'R)-(-) | 0.00465 | 2,990 |
| Fluoro-ohmefentanyl Isomer 1a | (3R,4S,2'S)-(+) | 0.000774 | 17,958 |
| Carfentanil Analog (R 31833) | 4-carbomethoxy | 0.00032 | 10,031 |
Data compiled from multiple sources.[6][7][8][9] Potency can vary based on the specific in vivo assay used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of biological efficacy data. Below are representative protocols for key in vitro assays used to characterize N-phenylpropanamide opioids.
Protocol 1: Competitive Radioligand Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-hMOR).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: N-phenylpropanamide analog of interest.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the µ-opioid receptor by measuring G-protein activation.
Materials:
-
Receptor Source: Cell membranes from a cell line expressing the µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: N-phenylpropanamide analog of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Filtration or Scintillation Proximity Assay (SPA) materials.
Procedure:
-
Membrane and Compound Preparation: Prepare dilutions of the test compound in assay buffer. Resuspend cell membranes in assay buffer.
-
Incubation Mix: In a 96-well plate, combine the cell membranes, GDP (to a final concentration of ~10-30 µM), and varying concentrations of the test compound.
-
Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the bound radioactivity by scintillation counting.
-
SPA Method: If using SPA beads coated with anti-G-protein antibodies, the binding of [³⁵S]GTPγS to the Gα subunit brings it in proximity to the bead, generating a light signal that can be measured on a suitable counter. No washing steps are required.
-
-
Basal and Non-specific Binding: Include wells with no agonist (basal binding) and wells with a high concentration of a non-hydrolyzable GTP analog like unlabeled GTPγS (non-specific binding).
Data Analysis:
-
Generate Dose-Response Curve: Plot the stimulated [³⁵S]GTPγS binding (in cpm or as a percentage of a standard agonist's maximal effect) against the logarithm of the test compound's concentration.
-
Determine EC50 and Emax: Use non-linear regression to fit a sigmoidal dose-response curve to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the compound).
Visualizations: Pathways and Workflows
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like this compound initiates a signaling cascade through the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decreased neuronal excitability and the analgesic effect.
Caption: µ-Opioid receptor signaling pathway.
General Workflow for In Vitro Efficacy Testing
The process of determining the in vitro efficacy of a novel N-phenylpropanamide analog involves a sequential series of experiments, starting with receptor binding and progressing to functional assays to characterize its agonist or antagonist properties.
Caption: A generalized workflow for in vitro efficacy testing.
Structure-Activity Relationship (SAR) Summary
The biological activity of N-phenylpropanamide analogs is governed by specific structural features. Modifications to these features can drastically alter the compound's potency and efficacy.
Caption: Structure-Activity Relationship (SAR) summary.
References
- 1. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 5. zenodo.org [zenodo.org]
- 6. Synthesis and analgesic activity of stereoisomers of cis-fluoro-ohmefentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of physical dependence of ohmefentanyl stereoisomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ohmefentanyl and its stereoisomers | RTI [rti.org]
Safety Operating Guide
Proper Disposal of N-methyl-N-phenylpropanamide: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of N-methyl-N-phenylpropanamide based on available safety information. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by your chemical supplier and adhere to your institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of any chemical. Local, state, and federal regulations for hazardous waste disposal must be followed.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is crucial for safe handling and disposal. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Due to these hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.
Step 1: Waste Identification and Classification
-
All materials contaminated with this compound, including unused or expired product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and personal protective equipment, must be treated as hazardous waste.
Step 2: Waste Segregation
-
This compound waste should be collected separately from other waste streams to avoid potentially dangerous chemical reactions.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this could lead to violent reactions.[2]
Step 3: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure-fitting lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
Maintain a log of the waste being added to the container, including the quantity and date.
Step 4: Storage of Chemical Waste
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
The storage area should be away from general work areas and sources of ignition.
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[3][4]
-
Provide the EHS department or contractor with accurate information about the waste composition and quantity.
III. Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance. Avoid raising dust.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Immediately report the spill to your laboratory supervisor and your institution's EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling N-methyl-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of N-methyl-N-phenylpropanamide. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Summary
This compound is recognized as a hazardous substance. According to GHS classifications, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risks.
1. Engineering Controls:
-
Always work in a well-ventilated area. For procedures involving the solid form or the creation of solutions that may generate dust or aerosols, a certified chemical fume hood is required.[2]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[2]
2. Pre-Handling Preparations:
-
Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[2]
3. Handling the Chemical:
-
When handling the solid form, use a scoop or spatula to minimize dust generation.[2]
-
Keep the container tightly closed when not in use.[2]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
4. In Case of a Spill:
-
Small Spills: Alert personnel in the immediate vicinity. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite. Collect the absorbed material into a designated hazardous waste container.[2]
-
Large Spills: Evacuate the area immediately and follow your institution's emergency procedures for hazardous chemical spills.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[2] |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling amides.[2] Inspect gloves for any signs of degradation or punctures before each use. |
| Body Protection | A laboratory coat must be worn and kept fully buttoned. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or coveralls may be necessary.[2] |
| Respiratory Protection | If working outside of a chemical fume hood or if dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Glove Compatibility
| Glove Material | General Resistance to Amides | Suitability for this compound (Qualitative) |
| Nitrile Rubber | Good to Excellent | Recommended for incidental contact and splash protection. |
| Neoprene | Good to Excellent | Recommended as a suitable alternative to nitrile. |
| Latex/Natural Rubber | Fair to Good | Use with caution; may offer less protection than nitrile or neoprene. |
| Polyvinyl Chloride (PVC) | Fair to Poor | Not generally recommended for prolonged contact. |
| Butyl Rubber | Excellent | A good option for extended contact, though may be less dexterous. |
Disposal Plan: Contaminated PPE
Proper disposal of contaminated PPE is essential to prevent secondary exposure and environmental contamination.
Step-by-Step Disposal Protocol for Contaminated PPE:
-
Segregation: At the point of use, immediately segregate all PPE contaminated with this compound from regular trash. This includes gloves, disposable lab coats, bench paper, and any materials used for spill cleanup.
-
Containment: Place all contaminated items into a designated, leak-proof hazardous waste container. This is typically a sturdy, lined cardboard box or a plastic drum.[3]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name: "this compound Contaminated Debris".[4]
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic, pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Removal of PPE: When work is complete, remove PPE in an order that minimizes the risk of self-contamination. A common procedure is:
-
Remove outer gloves.
-
Remove lab coat or apron.
-
Remove face shield and goggles.
-
Remove inner gloves.
-
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Experimental Protocols and Visualizations
As this document provides safety and logistical guidance, there are no experimental protocols to detail. The following diagram illustrates the logical workflow for the selection and use of Personal Protective Equipment when handling this compound.
Caption: PPE Selection and Use Workflow.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
